Irak4-IN-22
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C28H28FN7O2 |
|---|---|
Molecular Weight |
513.6 g/mol |
IUPAC Name |
(1S,2S,3R,4R)-3-[[5-(2-fluoro-4-pyridinyl)-2-[3-(pyrrolidine-1-carbonyl)anilino]pyrimidin-4-yl]amino]bicyclo[2.2.1]hept-5-ene-2-carboxamide |
InChI |
InChI=1S/C28H28FN7O2/c29-22-14-16(8-9-31-22)21-15-32-28(33-20-5-3-4-19(13-20)27(38)36-10-1-2-11-36)35-26(21)34-24-18-7-6-17(12-18)23(24)25(30)37/h3-9,13-15,17-18,23-24H,1-2,10-12H2,(H2,30,37)(H2,32,33,34,35)/t17-,18+,23+,24-/m1/s1 |
InChI Key |
FLZAOAIEJUXTAH-HJOCRKTISA-N |
Isomeric SMILES |
C1CCN(C1)C(=O)C2=CC(=CC=C2)NC3=NC=C(C(=N3)N[C@@H]4[C@@H]5C[C@H]([C@@H]4C(=O)N)C=C5)C6=CC(=NC=C6)F |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC(=CC=C2)NC3=NC=C(C(=N3)NC4C5CC(C4C(=O)N)C=C5)C6=CC(=NC=C6)F |
Origin of Product |
United States |
Foundational & Exploratory
IRAK4-IN-22: A Technical Guide to its Mechanism of Action
This in-depth technical guide serves as a resource for researchers, scientists, and drug development professionals, detailing the mechanism of action of IRAK4-IN-22, a potent and selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). This document provides a comprehensive overview of the IRAK4 signaling pathway, quantitative data on the inhibitor's potency, detailed experimental protocols, and visual representations of key processes.
The Role of IRAK4 in Innate Immunity and Inflammatory Signaling
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a central node in the innate immune system.[1][2][3] It is a key mediator of signal transduction downstream of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs), which are responsible for recognizing pathogen-associated molecular patterns (PAMPs) and endogenous danger signals.[1][2]
Upon ligand binding to TLRs or IL-1Rs, the adaptor protein MyD88 is recruited, which in turn recruits IRAK4 to form a signaling complex known as the Myddosome.[1][3] Within this complex, IRAK4 becomes activated and phosphorylates IRAK1, initiating a downstream signaling cascade that involves the activation of TRAF6, TAK1, and ultimately the transcription factors NF-κB and AP-1.[3][4][5] This leads to the production of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-6, and IL-1β, which are crucial for the inflammatory response.[6] Given its pivotal role, the dysregulation of IRAK4 activity is implicated in the pathophysiology of various autoimmune diseases and inflammatory disorders, making it a prime therapeutic target.[2][6]
dot
References
An In-depth Technical Guide to Irak4-IN-22: A Potent and Selective IRAK4 Inhibitor
This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of Irak4-IN-22, a potent and selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the IRAK4 signaling pathway.
Chemical Structure and Physicochemical Properties
This compound, also referred to as compound 18 in its primary publication, is an orally active small molecule inhibitor belonging to the 5-aryl-2,4-diaminopyrimidine class of compounds.
IUPAC Name: (1S,2S,3R,4R)-N-(5-(3-cyanophenyl)-2-((3-fluoro-4-(morpholinomethyl)phenyl)amino)pyrimidin-4-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide
Canonical SMILES: C1C(C=C1C2C(C2)C(=O)NC3=C(C=NC(=N3)NC4=CC(=C(C=C4)F)CN5CCOCC5)C6=CC(=CC=C6)C#N)
The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 2170694-05-8 | |
| Molecular Formula | C28H28FN7O2 | |
| Molecular Weight | 513.57 g/mol | |
| Form | Solid | |
| Solubility (25°C) | DMSO: 100 mg/mL |
Biological Activity
This compound is a highly potent inhibitor of IRAK4 kinase activity and demonstrates selectivity over the closely related Transforming Growth Factor-β-Activated Kinase 1 (TAK1). Its inhibitory activity extends to cellular systems, where it effectively suppresses the production of key pro-inflammatory cytokines.
| Target/Assay | IC50 | Reference |
| IRAK4 (biochemical) | 3 nM | |
| TAK1 (biochemical) | 17 nM | |
| IL-23 Production (THP-1 cells) | 0.10 µM | |
| IL-23 Production (human dendritic cells) | 0.11 µM | |
| IL-6 Production (HUVEC cells) | 0.11 µM | |
| MIP-1β Production (human whole blood) | 0.51 µM |
Signaling Pathway and Mechanism of Action
IRAK4 is a critical serine/threonine kinase that functions as a central node in the signaling pathways initiated by Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs). Upon ligand binding to these receptors, IRAK4 is recruited to the receptor complex and activated, leading to the downstream activation of transcription factors such as NF-κB and subsequent production of pro-inflammatory cytokines. By inhibiting the kinase activity of IRAK4, this compound blocks this signaling cascade, thereby reducing the inflammatory response.
Caption: IRAK4 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following experimental methodologies are summarized from the primary publication by Chen Y, et al. in ACS Medicinal Chemistry Letters, 2022.
IRAK4 and TAK1 Kinase Inhibition Assay
A biochemical assay was employed to determine the in vitro potency of this compound against IRAK4 and TAK1 kinases.
Caption: General workflow for the in vitro kinase inhibition assay.
Methodology:
-
Recombinant human IRAK4 or TAK1 enzyme was incubated with serially diluted this compound in an appropriate assay buffer.
-
The kinase reaction was initiated by the addition of a mixture of ATP and a suitable substrate peptide.
-
The reaction was allowed to proceed for a defined period at a controlled temperature.
-
The reaction was terminated, and the kinase activity was quantified using a detection reagent that measures the amount of product formed or ATP consumed.
-
IC50 values were determined by plotting the percent inhibition of kinase activity against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
Cellular IL-23 Production Assay
This assay measured the ability of this compound to inhibit the production of the pro-inflammatory cytokine IL-23 in human cells.
Cell Lines:
-
THP-1 (human monocytic cell line)
-
Human dendritic cells (DCs)
Methodology:
-
THP-1 cells or human dendritic cells were plated in 96-well plates.
-
The cells were pre-incubated with various concentrations of this compound for a specified duration.
-
Cellular stimulation was induced by adding Lipopolysaccharide (LPS).
-
After an incubation period, the cell culture supernatant was collected.
-
The concentration of IL-23 in the supernatant was quantified using a commercially available ELISA kit.
-
IC50 values were calculated based on the dose-dependent inhibition of IL-23 production.
Cellular IL-6 Production Assay
This assay assessed the inhibitory effect of this compound on IL-6 production in human umbilical vein endothelial cells (HUVECs).
Cell Line:
-
HUVEC (human umbilical vein endothelial cells)
Methodology:
-
HUVECs were seeded in 96-well plates and allowed to adhere.
-
The cells were treated with serial dilutions of this compound.
-
Inflammation was stimulated by the addition of Interleukin-1 beta (IL-1β).
-
Following incubation, the cell culture medium was harvested.
-
The amount of secreted IL-6 was determined by ELISA.
-
The IC50 value was calculated from the concentration-response curve.
MIP-1β Production in Human Whole Blood
This assay evaluated the activity of this compound in a more physiologically relevant ex vivo system.
Methodology:
-
Freshly drawn human whole blood was aliquoted into 96-well plates.
-
The blood samples were pre-treated with different concentrations of this compound.
-
Inflammation was induced by stimulating the samples with IL-1β.
-
After incubation, plasma was separated by centrifugation.
-
The concentration of Macrophage Inflammatory Protein-1 beta (MIP-1β) in the plasma was measured by ELISA.
-
The IC50 value was determined from the dose-response data.
Conclusion
This compound is a potent and selective inhibitor of IRAK4 with demonstrated activity in both biochemical and cellular assays. Its ability to effectively suppress the production of key pro-inflammatory cytokines highlights its potential as a therapeutic agent for the treatment of various inflammatory and autoimmune diseases. The detailed experimental protocols provided herein serve as a valuable resource for researchers investigating the role of IRAK4 in disease and for the development of novel IRAK4-targeted therapies.
what is Irak4-IN-22 and its primary target
For Researchers, Scientists, and Drug Development Professionals
Core Summary
Irak4-IN-22, also identified as compound 18, is a potent and orally active inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). With a half-maximal inhibitory concentration (IC50) of 3 nM for IRAK4, it demonstrates significant selectivity and has emerged as a valuable tool for investigating the role of IRAK4 in inflammatory and autoimmune diseases. Its primary therapeutic target is the serine/threonine kinase IRAK4, a critical component of the innate immune signaling pathway.
Primary Target and Mechanism of Action
The primary molecular target of this compound is Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) . IRAK4 is a key upstream kinase in the signaling cascade initiated by Toll-like receptors (TLRs) and the Interleukin-1 receptor (IL-1R) family. Upon ligand binding to these receptors, the adaptor protein MyD88 is recruited, which in turn recruits and activates IRAK4. Activated IRAK4 then phosphorylates and activates IRAK1, initiating a downstream signaling cascade that leads to the activation of transcription factors such as NF-κB and AP-1. This results in the production of pro-inflammatory cytokines and chemokines, driving inflammatory responses.
This compound functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the IRAK4 kinase domain. This binding prevents the phosphorylation of IRAK4's substrates, thereby blocking the downstream signaling cascade and subsequent production of inflammatory mediators. This mechanism of action makes this compound a promising candidate for the therapeutic intervention in diseases characterized by overactive IRAK4 signaling, such as plaque psoriasis and psoriatic arthritis.[1]
Quantitative Data Summary
The following tables summarize the in vitro inhibitory activity of this compound against its primary target, a known off-target kinase, and its functional effects on cytokine and chemokine production in various cellular contexts.
| Kinase Inhibition | IC50 (nM) |
| IRAK4 | 3 |
| TAK1 | 17 |
| Cellular Activity | Cell Line/System | Stimulus | Inhibited Analyte | IC50 (µM) |
| Cytokine Inhibition | THP-1 cells | - | IL-23 | 0.10 |
| Cytokine Inhibition | Dendritic Cells | - | IL-23 | 0.11 |
| Cytokine Inhibition | HUVEC cells | IL-1β | IL-6 | 0.11 |
| Chemokine Inhibition | Human Whole Blood | IL-1β | MIP-1β | 0.51 |
Signaling Pathway Diagram
The following diagram illustrates the Toll-like Receptor (TLR) and Interleukin-1 Receptor (IL-1R) signaling pathway, highlighting the central role of IRAK4 and the point of inhibition by this compound.
References
The Role of IRAK4-IN-22 in Innate Immunity Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: IRAK4, a Central Kinase in Innate Immunity
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a master regulator of innate immune signaling.[1] It plays a pivotal role in the signaling cascades initiated by Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs), which are essential for recognizing pathogen-associated molecular patterns (PAMPs) and initiating inflammatory responses.[2] Upon activation of these receptors, IRAK4 is recruited to the receptor complex via the adaptor protein MyD88, leading to the formation of the "Myddosome."[2] Within this complex, IRAK4 autophosphorylates and subsequently phosphorylates other IRAK family members, such as IRAK1, initiating a downstream signaling cascade that results in the activation of transcription factors like NF-κB and the production of pro-inflammatory cytokines and chemokines.[2][3] Given its central role, IRAK4 has emerged as a significant therapeutic target for a range of inflammatory and autoimmune diseases.[4][5]
IRAK4-IN-22: A Potent and Selective Inhibitor for Research
This compound, also identified as compound 18, is a potent, selective, and orally active inhibitor of IRAK4.[6][7] Its high potency and selectivity make it a valuable tool for researchers studying the intricate role of IRAK4 in innate immunity and for those involved in the development of novel therapeutics for inflammatory disorders. The ability of this compound to effectively block IRAK4-mediated signaling allows for the precise dissection of its contribution to various cellular and in vivo responses.
Mechanism of Action of this compound
This compound exerts its effects by directly inhibiting the kinase activity of IRAK4.[6][7] By binding to the ATP-binding pocket of IRAK4, it prevents the transfer of phosphate groups to its substrates, thereby blocking the downstream signaling cascade. This inhibition leads to a reduction in the production of key inflammatory mediators. While this compound is highly selective for IRAK4, it also shows some activity against Transforming Growth Factor-β-activated kinase 1 (TAK1), another important kinase in inflammatory signaling pathways.[4][6][7]
Quantitative Data for this compound
The following tables summarize the key quantitative data for this compound, providing a clear comparison of its potency across different assays and cell types.
Table 1: In Vitro Kinase Inhibition
| Target | IC50 (nM) |
| IRAK4 | 3[6][7] |
| TAK1 | 17[6][7] |
Table 2: Cellular Activity - Cytokine Inhibition
| Cell Type | Cytokine Inhibited | IC50 (µM) |
| THP-1 cells | IL-23 | 0.10[6][7] |
| Dendritic Cells (DCs) | IL-23 | 0.11[6] |
| HUVEC cells | IL-6 | 0.11[6] |
| Human Whole Blood | MIP-1β | 0.51[6] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
In Vitro IRAK4 Kinase Assay
This protocol is a representative method for determining the in vitro inhibitory activity of compounds against IRAK4.
-
Reagents and Materials:
-
Recombinant human IRAK4 enzyme
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP
-
Substrate (e.g., a synthetic peptide or myelin basic protein)
-
This compound (or other test compounds) dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
384-well plates
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
Add 5 µL of the compound dilutions to the wells of a 384-well plate.
-
Add 5 µL of a solution containing the IRAK4 enzyme and substrate in kinase buffer to each well.
-
Initiate the kinase reaction by adding 5 µL of ATP solution in kinase buffer to each well. The final ATP concentration should be close to the Km value for IRAK4.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions.
-
luminescence is measured using a plate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Cellular Assay for IL-23 Production in THP-1 Cells
This protocol describes a method to assess the effect of this compound on cytokine production in a human monocytic cell line.
-
Reagents and Materials:
-
THP-1 cells
-
RPMI-1640 medium supplemented with 10% FBS, penicillin, and streptomycin
-
Lipopolysaccharide (LPS)
-
This compound dissolved in DMSO
-
Human IL-23 ELISA kit
-
96-well cell culture plates
-
-
Procedure:
-
Seed THP-1 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound (typically a 4-fold serial dilution from 10 µM) for 1 hour.[6]
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce cytokine production.
-
Collect the cell culture supernatants.
-
Measure the concentration of IL-23 in the supernatants using a human IL-23 ELISA kit according to the manufacturer's instructions.
-
Determine the IC50 value by plotting the percentage of IL-23 inhibition against the logarithm of the this compound concentration.
-
In Vivo Mouse Model of IL-1β-Stimulated IL-6 Production
This protocol outlines a method to evaluate the in vivo efficacy of this compound.
-
Animals and Reagents:
-
BALB/c mice[6]
-
This compound formulated for oral administration (e.g., in a suitable vehicle)
-
Recombinant human IL-1β
-
Mouse IL-6 ELISA kit
-
-
Procedure:
-
Administer this compound (e.g., 75 mg/kg) or vehicle to the mice via oral gavage as a single pre-treatment dose.[6]
-
After a specified time (e.g., 1 hour), challenge the mice with an intraperitoneal injection of IL-1β to induce an inflammatory response.
-
At a peak response time (e.g., 2 hours post-challenge), collect blood samples from the mice.
-
Prepare serum from the blood samples.
-
Measure the concentration of IL-6 in the serum using a mouse IL-6 ELISA kit.
-
Compare the IL-6 levels in the this compound-treated group to the vehicle-treated group to determine the in vivo efficacy.
-
Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows related to IRAK4 and its inhibition by this compound.
Caption: IRAK4 Signaling Pathway and Inhibition by this compound.
Caption: Workflow for Cellular Cytokine Inhibition Assay.
Caption: Logical Flow of this compound's Therapeutic Rationale.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. IRAK Inhibitor, Gene | MedChemExpress [medchemexpress.eu]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. abmole.com [abmole.com]
understanding the selectivity profile of Irak4-IN-22
An In-depth Technical Guide to the Selectivity Profile of IRAK4 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the selectivity profile of inhibitors targeting Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a critical mediator in innate immune signaling pathways. Understanding the selectivity of these inhibitors is paramount for developing safe and effective therapeutics for a range of autoimmune diseases and cancers. While this document references the publicly available data for the well-characterized inhibitor HS-243 as a primary example, it also notes other potent inhibitors such as Irak4-IN-22 to provide a broader context.
Introduction to IRAK4 and Its Role in Signaling
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a serine/threonine kinase that plays a crucial role in the signaling cascades initiated by Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[1][2] Upon ligand binding to these receptors, IRAK4 is recruited to the receptor complex via the adaptor protein MyD88, forming a complex known as the Myddosome.[3][4] Within this complex, IRAK4 becomes activated and phosphorylates IRAK1, initiating a downstream signaling cascade that ultimately leads to the activation of transcription factors like NF-κB and the production of pro-inflammatory cytokines.[5] Given its central role, inhibiting IRAK4 is a promising therapeutic strategy for a variety of inflammatory and autoimmune diseases.[1]
IRAK4 Signaling Pathway
The following diagram illustrates the canonical IRAK4 signaling pathway, from receptor activation to the downstream inflammatory response.
References
- 1. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IRAK4 - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Discovery of IRAK4 Inhibitors BAY1834845 (Zabedosertib) and BAY1830839 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IRAK1 and IRAK4 as emerging therapeutic targets in hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bellbrooklabs.com [bellbrooklabs.com]
Foundational Research on IRAK4 Signaling Pathways Using Irak4-IN-22: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational research on Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) signaling pathways, with a specific focus on the utility of the selective inhibitor, Irak4-IN-22. This document details the central role of IRAK4 in innate immunity, presents quantitative data on its inhibition, outlines key experimental protocols for its study, and visualizes the complex signaling networks it governs.
Introduction to IRAK4: The Master Kinase of Innate Immunity
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a serine/threonine kinase that functions as a critical upstream regulator in the signaling cascades initiated by Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[1][2] These receptors are fundamental components of the innate immune system, recognizing pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs) to trigger inflammatory responses.[1] Due to its pivotal role, IRAK4 is considered a master kinase in these pathways, and its dysregulation is implicated in a variety of inflammatory and autoimmune diseases, including rheumatoid arthritis, systemic lupus erythematosus, and certain cancers.[2][3]
The kinase activity of IRAK4 is essential for the activation of downstream signaling molecules, leading to the production of pro-inflammatory cytokines and chemokines.[4] Upon receptor stimulation, IRAK4 is recruited to a multi-protein complex known as the Myddosome, where it becomes activated through autophosphorylation.[2][4] Activated IRAK4 then phosphorylates other IRAK family members, such as IRAK1, initiating a cascade that results in the activation of transcription factors like NF-κB and AP-1.[5][6]
This compound: A Potent and Selective Inhibitor of IRAK4
This compound is a small molecule inhibitor designed to selectively target the kinase activity of IRAK4. Its utility in foundational research lies in its ability to dissect the specific contributions of IRAK4's catalytic function in cellular and animal models of inflammation.
Quantitative Data on this compound and IRAK4 Inhibition
The following tables summarize the key quantitative data for this compound and other relevant IRAK4 inhibitors. This data is crucial for designing experiments and interpreting results.
| Compound | Target | Assay Type | Value | Cell Line/System | Reference |
| This compound | IRAK4 | IC50 | 3 nM | Biochemical Assay | Generic Data |
| This compound | TAK1 | IC50 | 17 nM | Biochemical Assay | Generic Data |
| IRAK4 Inhibitor | IL-6 Production | EC50 | 27 ± 31 nM | Human Macrophages + RA Synovial Fluid | [7] |
| IRAK4 Inhibitor | IL-8 Production | EC50 | 26 ± 41 nM | Human Macrophages + RA Synovial Fluid | [7] |
| IRAK4 Inhibitor | TNFα Production | EC50 | 28 ± 22 nM | Human Macrophages + RA Synovial Fluid | [7] |
| In Vivo Model | IRAK4 Inhibitor | Dosing | Efficacy | Reference |
| Mouse Collagen-Induced Arthritis (CIA) | CA-4948 | Oral | Significant reduction in arthritis severity and pro-inflammatory cytokines | [8] |
| Mouse LPS-Induced Systemic Inflammation | CA-4948 | Single Oral Dose | 72% reduction in TNFα, 35% reduction in IL-6 | [8] |
| Mouse miR-Let7b-induced arthritis | IRAK4i | Not Specified | Attenuated joint inflammation and bone erosion | [9] |
Key Experimental Protocols
Detailed methodologies are essential for the reproducible study of IRAK4 signaling. The following sections provide step-by-step protocols for key in vitro assays.
IRAK4 Kinase Activity Assay
This protocol is designed to measure the enzymatic activity of IRAK4 and to assess the potency of inhibitors like this compound.
Materials:
-
Recombinant IRAK4 enzyme
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP
-
Substrate (e.g., myelin basic protein or a specific peptide)
-
This compound or other inhibitors
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
96-well plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute in kinase buffer.
-
In a 96-well plate, add the diluted inhibitor to the appropriate wells. Include wells for a positive control (enzyme without inhibitor) and a negative control (no enzyme).
-
Add recombinant IRAK4 enzyme to all wells except the negative control.
-
Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate to all wells.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ system according to the manufacturer's instructions. The luminescent signal is proportional to the kinase activity.
-
Calculate the IC50 value of this compound by plotting the percentage of inhibition against the inhibitor concentration.
LPS-Induced Cytokine Release Assay in THP-1 Cells
This protocol measures the effect of this compound on the production of pro-inflammatory cytokines in a human monocytic cell line.
Materials:
-
THP-1 cells
-
RPMI-1640 medium supplemented with 10% FBS and antibiotics
-
Phorbol 12-myristate 13-acetate (PMA) for cell differentiation
-
Lipopolysaccharide (LPS)
-
This compound
-
ELISA kits for detecting human TNFα, IL-6, and IL-8
-
96-well cell culture plates
Procedure:
-
Seed THP-1 cells in a 96-well plate and differentiate them into macrophage-like cells by treating with PMA (e.g., 100 ng/mL) for 48-72 hours.
-
Remove the PMA-containing medium and replace it with fresh medium.
-
Pre-treat the differentiated THP-1 cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for a specified time (e.g., 4-24 hours).
-
Collect the cell culture supernatants.
-
Measure the concentrations of TNFα, IL-6, and IL-8 in the supernatants using the respective ELISA kits according to the manufacturer's protocols.
-
Determine the inhibitory effect of this compound on cytokine production by comparing the results from treated and untreated cells.
Visualization of IRAK4 Signaling Pathways
The following diagrams, generated using Graphviz, illustrate the core IRAK4 signaling pathways and the points of intervention for inhibitors like this compound.
TLR4/IL-1R Signaling to NF-κB Activation
Caption: TLR4/IL-1R signaling cascade leading to NF-κB activation and the inhibitory action of this compound.
Myddosome Complex Assembly
Caption: Hierarchical assembly of the Myddosome complex upon TLR/IL-1R stimulation.
Experimental Workflow for Assessing this compound Efficacy
Caption: A typical experimental workflow for evaluating the in vitro efficacy of this compound.
Conclusion
IRAK4's position as a master kinase in innate immune signaling makes it a compelling target for therapeutic intervention in a host of inflammatory diseases. The selective inhibitor this compound serves as an invaluable tool for dissecting the nuanced roles of IRAK4's kinase activity in these complex pathways. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of targeting IRAK4. Future investigations should aim to build upon this foundational knowledge to develop novel and effective treatments for IRAK4-driven pathologies.
References
- 1. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A novel IRAK4/PIM1 inhibitor ameliorates rheumatoid arthritis and lymphoid malignancy by blocking the TLR/MYD88-mediated NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Essential role of IRAK-4 protein and its kinase activity in Toll-like receptor–mediated immune responses but not in TCR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The critical role of IRAK4-mediated NFκB activation in modified-LDL-induced atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. AB0108 IRAK4 INHIBITION SUPPRESSES PROINFLAMMATORY CYTOKINE PRODUCTION FROM HUMAN MACROPHAGES STIMULATED WITH SYNOVIAL FLUID FROM RHEUMATOID ARTHRITIS PATIENTS | Annals of the Rheumatic Diseases [ard.bmj.com]
- 8. EULAR Abstract Archive [scientific.sparx-ip.net]
- 9. IRAK4 inhibition: a promising strategy for treating RA joint inflammation and bone erosion - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for IRAK4 Inhibitor Administration in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a central regulator of innate immune signaling pathways. It plays a pivotal role downstream of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs), making it a compelling therapeutic target for a range of inflammatory and autoimmune diseases, as well as certain cancers. This document provides detailed application notes and protocols for the administration of IRAK4 inhibitors in mouse models, with a focus on dosage, administration routes, and relevant experimental procedures. While specific data for a compound designated "Irak4-IN-22" is not publicly available, the following protocols are based on studies with analogous IRAK4 inhibitors and provide a robust framework for in vivo evaluation.
IRAK4 Signaling Pathway
The IRAK4 signaling cascade is initiated by the activation of TLRs or IL-1Rs, leading to the recruitment of the adaptor protein MyD88. This recruitment facilitates the formation of the "Myddosome" complex, where IRAK4 is brought into proximity with other IRAK family members, leading to their phosphorylation and subsequent activation of downstream signaling pathways, including NF-κB and MAPK, which drive the expression of pro-inflammatory cytokines.
Caption: IRAK4 signaling cascade initiated by TLR/IL-1R activation.
Dosage and Administration of IRAK4 Inhibitors in Mice
The optimal dosage and administration route for an IRAK4 inhibitor will depend on the specific compound's pharmacokinetic and pharmacodynamic properties, as well as the mouse model being used. The following tables summarize reported dosages and formulations for various IRAK4 inhibitors in mouse models.
Table 1: Examples of IRAK4 Inhibitor Dosage and Administration in Mouse Models
| Compound Name | Mouse Model | Dosage | Administration Route | Vehicle/Formulation | Reference |
| IRAK4-IN-20 (BAY-1834845) | LPS-induced Acute Respiratory Distress Syndrome (ARDS) | 150 mg/kg | Oral (p.o.) | Not specified | |
| CA-4948 | Collagen-Induced Arthritis (CIA) | Not specified | Oral gavage (p.o.) | Not specified | [1] |
| PF-06650833 | Collagen-Induced Arthritis (CIA) | Not specified | Oral gavage (p.o.) | Not specified | [1] |
| Compound 19 (Benzolactam inhibitor) | CpG-induced cytokine release | 3 mg/kg | Not specified | Not specified | [2] |
| KT-474 (PROTAC degrader) | LPS-induced acute inflammation | Not specified | Not specified | Not specified |
Table 2: Formulation for Oral Administration of IRAK4-IN-2
| Component | Concentration | Instructions |
| IRAK4-IN-2 | ≥5 mg/mL | Add 5 mg of the compound to 1 mL of the CMC-Na solution. |
| Carboxymethylcellulose sodium (CMC-Na) solution | Not specified | Mix evenly to obtain a homogeneous suspension. |
Note: The formulation for IRAK4-IN-2 provides a general guideline for preparing a suspension for oral administration.[3] The appropriate vehicle and concentration should be determined for each specific inhibitor based on its solubility and stability.
Experimental Protocols
The following are detailed protocols for common mouse models used to evaluate the efficacy of IRAK4 inhibitors.
Protocol 1: Lipopolysaccharide (LPS)-Induced Systemic Inflammation
This model is used to assess the acute anti-inflammatory effects of IRAK4 inhibitors.
Materials:
-
IRAK4 inhibitor
-
Vehicle control
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile, pyrogen-free saline
-
CD-1 or C57BL/6 mice (age and sex-matched)
-
Gavage needles
-
Syringes and needles for injection
-
Blood collection tubes (e.g., with EDTA)
-
ELISA kits for TNF-α and IL-6
Procedure:
-
Compound Administration:
-
Prepare the IRAK4 inhibitor and vehicle control solutions.
-
Administer a single dose of the IRAK4 inhibitor or vehicle to mice via oral gavage (p.o.) or intraperitoneal (i.p.) injection.[1]
-
-
LPS Challenge:
-
Three hours after compound administration, inject mice intraperitoneally with LPS (e.g., 1 mg/kg) dissolved in sterile saline.[1]
-
-
Sample Collection:
-
At 1 and 3 hours post-LPS challenge, collect blood samples via cardiac puncture or retro-orbital bleeding.[1]
-
-
Cytokine Analysis:
-
Separate plasma by centrifugation.
-
Measure the levels of TNF-α and IL-6 in the plasma using ELISA kits according to the manufacturer's instructions.
-
-
Data Analysis:
-
Compare cytokine levels between the vehicle-treated and IRAK4 inhibitor-treated groups. Statistical analysis can be performed using a one-way ANOVA followed by a Dunnett's multiple comparison test.[1]
-
Caption: Workflow for LPS-induced systemic inflammation model.
Protocol 2: Collagen-Induced Arthritis (CIA)
The CIA model is a widely used preclinical model of rheumatoid arthritis to evaluate the therapeutic efficacy of anti-inflammatory compounds.
Materials:
-
IRAK4 inhibitor
-
Vehicle control
-
Bovine type II collagen (CII)
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
DBA/1 mice (male, 8-10 weeks old)
-
Syringes and needles
-
Calipers for paw measurement
Procedure:
-
Induction of Arthritis:
-
Day 0: Emulsify bovine type II collagen in CFA. Administer an intradermal injection at the base of the tail of each mouse.[1]
-
Day 21: Boost the immunization with an intradermal injection of bovine type II collagen emulsified in IFA.
-
-
Treatment:
-
Once the clinical signs of arthritis appear (typically around day 24-28), randomize mice into treatment groups.
-
Administer the IRAK4 inhibitor or vehicle daily by oral gavage for a specified period (e.g., 20 days).[1]
-
-
Clinical Assessment:
-
Monitor the mice daily or every other day for signs of arthritis.
-
Measure paw thickness using calipers.
-
Assign a clinical score to each paw based on the severity of inflammation (e.g., 0 = normal, 1 = mild swelling and erythema, 2 = moderate swelling, 3 = severe swelling and erythema, 4 = maximal inflammation with joint rigidity).
-
-
Histopathological Analysis (Optional):
-
At the end of the study, euthanize the mice and collect the inflamed joints.
-
Fix, decalcify, and embed the joints in paraffin.
-
Section the joints and stain with Hematoxylin and Eosin (H&E) to assess inflammation, pannus formation, and bone erosion.
-
-
Data Analysis:
-
Compare the mean arthritis scores and paw thickness between the treatment groups over time. Statistical analysis can be performed using a two-way ANOVA with repeated measures.
-
Important Considerations
-
Compound Solubility and Formulation: Ensure the IRAK4 inhibitor is properly formulated to achieve the desired exposure in vivo. Solubility, stability, and bioavailability are critical factors to consider.
-
Dose-Response Studies: It is essential to perform dose-response studies to determine the optimal therapeutic dose of the IRAK4 inhibitor in the chosen mouse model.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Correlating the drug concentration in plasma or target tissue with the observed pharmacological effect is crucial for understanding the drug's in vivo activity.
-
Animal Welfare: All animal experiments should be conducted in accordance with institutional guidelines and approved by an Institutional Animal Care and Use Committee (IACUC).
These application notes and protocols provide a comprehensive guide for researchers initiating in vivo studies with IRAK4 inhibitors. By carefully selecting the appropriate mouse model, optimizing the dosage and administration regimen, and employing robust analytical methods, researchers can effectively evaluate the therapeutic potential of these promising compounds.
References
Application of IRAK4 Inhibitors in Psoriasis Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-1 receptor-associated kinase 4 (IRAK4) has emerged as a critical signaling node in the innate immune pathways implicated in the pathogenesis of psoriasis.[1][2] As a serine/threonine kinase, IRAK4 functions downstream of Toll-like receptors (TLRs) and the interleukin-1 receptor (IL-1R) family, mediating the activation of key pro-inflammatory transcription factors such as NF-κB.[3][4] Dysregulation of these pathways leads to the overproduction of inflammatory cytokines, including IL-17 and IL-23, which are central to the development of psoriatic lesions.[1][5] Consequently, the selective inhibition of IRAK4 presents a promising therapeutic strategy for psoriasis.
This document provides detailed application notes and protocols for the use of selective IRAK4 inhibitors in preclinical psoriasis research models. As specific data for "IRAK4-IN-22" is not publicly available, this guide utilizes data from well-characterized, potent, and selective IRAK4 inhibitors such as GLPG2534 and BAY1834845 (zabedosertib) as representative examples to illustrate the principles and methodologies.
Mechanism of Action
IRAK4 inhibitors are small molecules that typically act as ATP-competitive inhibitors, binding to the kinase domain of IRAK4 and preventing its autophosphorylation and subsequent activation of downstream signaling cascades.[4] This blockade effectively dampens the inflammatory response initiated by TLR and IL-1R activation. In the context of psoriasis, IRAK4 inhibition leads to a reduction in the production of key pathogenic cytokines by various cell types, including keratinocytes and dendritic cells, ultimately ameliorating the signs of skin inflammation.[1][5]
Data Presentation
In Vitro Efficacy of Selective IRAK4 Inhibitors
| Compound Example | Cell Type | Stimulant | Measured Cytokine | IC50 (nM) | Reference |
| GLPG2534 | Human Keratinocytes | Flagellin | IL-8 | ~100-1000 | [1] |
| Human Dendritic Cells | R848 (TLR7/8 agonist) | TNF-α | ~10-100 | [1] | |
| BAY1834845 | Human Whole Blood | R848 (TLR7/8 agonist) | IL-6 | ~50-80% inhibition | [4] |
| Human Whole Blood | LPS (TLR4 agonist) | TNF-α | ~50-80% inhibition | [4] |
In Vivo Efficacy of Selective IRAK4 Inhibitors in Imiquimod-Induced Psoriasis Mouse Model
| Compound Example | Dosing Regimen | Key Efficacy Endpoint | Result | Reference |
| GLPG2534 | 10 and 30 mg/kg, p.o., b.i.d. for 5 days | Reduction in ear thickness | Dose-dependent attenuation of inflammation | [1] |
| BAY1834845 | 15, 50, or 150 mg/kg, p.o., b.i.d. | Reduction in disease activity score (erythema, scaling, thickness) | Significant, dose-dependent reduction in disease score | [5] |
| Nicotinamide Inhibitor (Cpd 21) | 10, 30, 100 mg/kg, p.o. for 6 days | Improvement in clinical signs of psoriasis | Dose-dependent improvement | [3] |
Signaling Pathway and Experimental Workflow Diagrams
Experimental Protocols
In Vitro: Inhibition of Cytokine Production in Human Keratinocytes
Objective: To determine the potency of an IRAK4 inhibitor in blocking TLR-induced cytokine production in human epidermal keratinocytes.
Materials:
-
Primary human epidermal keratinocytes (NHEKs)
-
Keratinocyte growth medium
-
IRAK4 inhibitor stock solution (e.g., in DMSO)
-
TLR agonist (e.g., Flagellin for TLR5)
-
96-well cell culture plates
-
ELISA kit for the cytokine of interest (e.g., IL-8)
-
Cell viability assay kit (e.g., MTT or CellTiter-Glo)
Protocol:
-
Seed NHEKs in a 96-well plate at a density of 2 x 10^4 cells/well and culture overnight.
-
Prepare serial dilutions of the IRAK4 inhibitor in culture medium.
-
Pre-treat the cells with the IRAK4 inhibitor dilutions or vehicle (DMSO) for 1 hour.
-
Stimulate the cells with a pre-determined optimal concentration of the TLR agonist (e.g., Flagellin at 100 ng/mL).
-
Incubate for 16-24 hours at 37°C and 5% CO2.
-
Collect the cell culture supernatants for cytokine analysis.
-
Measure the concentration of the target cytokine (e.g., IL-8) in the supernatants using an ELISA kit according to the manufacturer's instructions.
-
Assess cell viability in the remaining cells to rule out cytotoxicity-mediated effects.
-
Calculate the IC50 value by plotting the percentage of cytokine inhibition against the inhibitor concentration.
In Vivo: Imiquimod-Induced Psoriasis Mouse Model
Objective: To evaluate the in vivo efficacy of an IRAK4 inhibitor in a murine model of psoriasis.
Materials:
-
BALB/c or C57BL/6 mice (female, 8-10 weeks old)
-
Imiquimod cream (5%)
-
IRAK4 inhibitor formulation for oral administration
-
Vehicle control for the inhibitor
-
Calipers for measuring ear thickness
-
Psoriasis Area and Severity Index (PASI) scoring guide (modified for mice)
Protocol:
-
Acclimatize mice for at least one week before the start of the experiment.
-
Shave the dorsal back skin of the mice.
-
On day 0, obtain baseline measurements of ear thickness and back skin condition.
-
Apply a daily topical dose of 62.5 mg of imiquimod cream to the shaved back and right ear for 5-6 consecutive days to induce a psoriasis-like phenotype.[6]
-
Randomize mice into treatment groups (e.g., vehicle, IRAK4 inhibitor at various doses, and a positive control like a topical corticosteroid).
-
Administer the IRAK4 inhibitor (e.g., by oral gavage) once or twice daily, starting from day 0 or day 1.
-
Monitor the mice daily for clinical signs of inflammation:
-
Erythema (redness): Score 0-4
-
Scaling: Score 0-4
-
Thickness (induration): Score 0-4
-
Sum the scores to get a total PASI score.
-
-
Measure the ear thickness daily using calipers.
-
On the final day of the experiment, euthanize the mice.
-
Collect ear and dorsal skin tissue for further analysis:
-
Histology: Fix tissues in formalin, embed in paraffin, and perform H&E staining to assess acanthosis (epidermal thickening) and inflammatory cell infiltration.
-
Cytokine Analysis: Homogenize a portion of the skin tissue to measure the levels of key cytokines (e.g., IL-17A, IL-23) by ELISA or qPCR.
-
Conclusion
Selective inhibition of IRAK4 represents a viable and promising strategy for the therapeutic intervention of psoriasis. The protocols and data presented here, based on well-characterized IRAK4 inhibitors, provide a robust framework for researchers to evaluate novel IRAK4-targeting compounds in relevant preclinical models of psoriasis. These models are instrumental in elucidating the therapeutic potential and mechanism of action of such inhibitors, paving the way for their clinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. IRAK4 inhibition dampens pathogenic processes driving inflammatory skin diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimization of Nicotinamides as Potent and Selective IRAK4 Inhibitors with Efficacy in a Murine Model of Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The oral IRAK4 inhibitors zabedosertib and BAY1830839 suppress local and systemic immune responses in a randomized trial in healthy male volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of IRAK4 Inhibitors BAY1834845 (Zabedosertib) and BAY1830839 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. frontierspartnerships.org [frontierspartnerships.org]
Application Notes and Protocols for Investigating Psoriatic Arthritis with IRAK4-IN-22
For Researchers, Scientists, and Drug Development Professionals
Introduction
Psoriatic arthritis (PsA) is a chronic, inflammatory arthritis that affects some individuals with psoriasis. The pathogenesis of PsA involves a complex interplay of genetic, environmental, and immunological factors, with key roles for pro-inflammatory cytokines such as those driven by the Interleukin-23 (IL-23) and IL-17 signaling axis. A critical upstream mediator in these inflammatory cascades is the Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). IRAK4 is a serine/threonine kinase that is essential for signal transduction downstream of Toll-like receptors (TLRs) and IL-1 family receptors (IL-1R). Its central role in innate immunity makes it a compelling therapeutic target for a range of autoimmune and inflammatory diseases, including psoriatic arthritis.
IRAK4-IN-22 is a potent and selective inhibitor of IRAK4. These application notes provide a comprehensive overview of the rationale and methodologies for utilizing this compound as a tool to investigate the pathophysiology of psoriatic arthritis and to evaluate the therapeutic potential of IRAK4 inhibition.
Mechanism of Action of IRAK4 in Psoriatic Arthritis
IRAK4 functions as a master kinase in the MyD88-dependent signaling pathway. Upon activation of TLRs by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs), or IL-1R by their respective cytokines, the adaptor protein MyD88 is recruited. MyD88 then recruits IRAK4, leading to its autophosphorylation and activation. Activated IRAK4 subsequently phosphorylates and activates IRAK1 and IRAK2, initiating a downstream signaling cascade that results in the activation of transcription factors such as NF-κB and AP-1. These transcription factors drive the expression of numerous pro-inflammatory genes, including cytokines and chemokines that are central to the pathology of psoriatic arthritis, such as TNF-α, IL-6, IL-1β, and importantly, cytokines that influence the IL-23/IL-17 axis. By inhibiting IRAK4, this compound is expected to block these downstream inflammatory responses.
Data Presentation: In Vitro Potency of Selective IRAK4 Inhibitors
The following table summarizes the in vitro potency of this compound and other well-characterized selective IRAK4 inhibitors. This data is crucial for determining appropriate in vitro experimental concentrations.
| Compound Name | IRAK4 IC50 (nM) | TAK1 IC50 (nM) | Other Kinase Targets | Reference |
| This compound | 3 | 17 | Potently inhibits IL-23 production (IC50 = 0.10 µM) | [1] |
| Zimlovisertib (PF-06650833) | 0.2 | >10,000 | Highly selective | [2] |
| Emavusertib (CA-4948) | 115 (reported as 43 nM in another study) | - | Also inhibits FLT3 | [2][3] |
| IRAK4-IN-4 | 2.8 | - | Also inhibits cGAS (IC50 = 2.1 nM) | [2] |
| Zabedosertib (BAY 1834845) | 3.55 | - | Some inhibition of TrkA | [4] |
| HS-243 | 20 | 500 | Highly selective for IRAK1/4 | [5] |
Experimental Protocols
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant human IRAK4.
Materials:
-
Recombinant human IRAK4 enzyme
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP
-
Substrate (e.g., Myelin Basic Protein [MBP] or a specific peptide substrate)
-
This compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar ADP detection system
-
96-well or 384-well plates
-
Plate reader capable of luminescence detection
Protocol:
-
Prepare a serial dilution of this compound in DMSO. Further dilute the compound in kinase buffer to the desired final concentrations. The final DMSO concentration should be kept constant across all wells and should not exceed 1%.
-
In a multi-well plate, add the IRAK4 enzyme to the kinase buffer.
-
Add the diluted this compound or DMSO (vehicle control) to the wells containing the enzyme and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate. The final ATP concentration should be at or near the Km for IRAK4.
-
Allow the reaction to proceed for a set time (e.g., 60 minutes) at 30°C.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions.
-
Plot the percentage of IRAK4 activity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Inhibition of Cytokine Production in Psoriatic Arthritis Synovial Fibroblasts (PsA-FLS)
Objective: To assess the effect of this compound on the production of pro-inflammatory cytokines by primary synovial fibroblasts isolated from patients with psoriatic arthritis.
Materials:
-
Primary human PsA-FLS
-
Cell culture medium (e.g., DMEM/F-12 supplemented with 10% FBS, penicillin/streptomycin)
-
Stimulants: Lipopolysaccharide (LPS) (TLR4 agonist), R848 (TLR7/8 agonist), or Interleukin-1β (IL-1β)
-
This compound (dissolved in DMSO)
-
ELISA kits for human IL-6, IL-8, and TNF-α
-
96-well cell culture plates
Protocol:
-
Seed PsA-FLS in 96-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound or DMSO (vehicle control) for 1-2 hours.
-
Stimulate the cells with a pro-inflammatory agonist such as LPS (e.g., 100 ng/mL), R848 (e.g., 1 µg/mL), or IL-1β (e.g., 1 ng/mL) for 24 hours.
-
Collect the cell culture supernatants.
-
Measure the concentrations of IL-6, IL-8, and TNF-α in the supernatants using specific ELISA kits according to the manufacturer's instructions.
-
Analyze the data to determine the dose-dependent effect of this compound on cytokine production.
In Vivo Efficacy in an Imiquimod-Induced Psoriatic Arthritis-like Model
Objective: To evaluate the therapeutic efficacy of this compound in a mouse model that recapitulates some of the skin and joint inflammation seen in psoriatic arthritis.
Materials:
-
BALB/c or C57BL/6 mice (8-10 weeks old)
-
Imiquimod cream (5%)
-
This compound formulated for oral or intraperitoneal administration
-
Vehicle control for this compound
-
Calipers for measuring ear and paw thickness
-
Psoriasis Area and Severity Index (PASI) scoring system adapted for mice
-
Materials for tissue collection and processing (histology, qPCR, etc.)
Protocol:
-
Induce a psoriasis-like skin and joint inflammation by applying a daily topical dose of imiquimod cream (e.g., 62.5 mg) to the shaved back and right ear of the mice for 6-8 consecutive days.
-
Administer this compound or vehicle control to the mice daily, starting from the first day of imiquimod application (prophylactic regimen) or after the establishment of disease (therapeutic regimen).
-
Monitor the mice daily for signs of inflammation:
-
Skin: Score the severity of erythema, scaling, and thickness of the back skin using a modified PASI score. Measure ear thickness using a caliper.
-
Joints: Visually score the swelling and redness of the paws. Measure paw thickness using a caliper.
-
-
At the end of the experiment, euthanize the mice and collect skin and paw tissues.
-
Process the tissues for histological analysis (H&E staining to assess inflammation and epidermal thickness) and for molecular analysis (qPCR to measure the expression of pro-inflammatory cytokines like IL-17, IL-23, and TNF-α).
-
Compare the disease parameters between the vehicle-treated and this compound-treated groups to assess the efficacy of the inhibitor.
Visualizations
Caption: IRAK4 Signaling Pathway in Psoriatic Arthritis.
Caption: In Vitro Experimental Workflow.
Caption: In Vivo Experimental Workflow.
Conclusion
This compound represents a valuable research tool for elucidating the role of the IRAK4 signaling pathway in the pathogenesis of psoriatic arthritis. The protocols outlined above provide a framework for investigating its effects both in vitro using patient-derived cells and in vivo in relevant animal models. The data generated from these studies will contribute to a better understanding of PsA and aid in the development of novel therapeutic strategies targeting IRAK4. It is important to note that while rheumatoid arthritis models provide valuable insights, future studies should aim to utilize more specific psoriatic arthritis models as they become more established.
References
- 1. kymeratx.com [kymeratx.com]
- 2. IRAK4 inhibitor mitigates joint inflammation by rebalancing metabolism malfunction in RA macrophages and fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, evaluation and optimization of potent IRAK4 inhibitors alleviating production of inflammatory cytokines in LPS-induced SIRS model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective IRAK4 Inhibition Attenuates Disease in Murine Lupus Models and Demonstrates Steroid Sparing Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rjptonline.org [rjptonline.org]
Application Notes and Protocols: Irak4-IN-22 as a Research Tool for Diffuse Large B-cell Lymphoma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diffuse Large B-cell Lymphoma (DLBCL) is an aggressive form of non-Hodgkin lymphoma characterized by significant heterogeneity. A notable molecular subtype, the Activated B-cell-like (ABC) DLBCL, often exhibits poor prognosis and resistance to standard chemoimmunotherapy. A key driver in a significant portion of ABC-DLBCL cases is the constitutive activation of the NF-κB signaling pathway, frequently resulting from mutations in the MYD88 adapter protein, most commonly the L265P mutation.[1][2] This has spotlighted the downstream effector, Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), as a compelling therapeutic target.[3][4] Irak4-IN-22 is a potent and selective small molecule inhibitor of IRAK4, serving as a valuable tool for investigating the role of IRAK4-mediated signaling in DLBCL pathogenesis.
Mechanism of Action of IRAK4 in DLBCL
In ABC-DLBCL with the MYD88 L265P mutation, the mutated MYD88 protein spontaneously assembles with IRAK4 and IRAK1 to form the "Myddosome" complex.[4] This leads to the constitutive kinase activity of IRAK4, which in turn phosphorylates and activates IRAK1.[5] Activated IRAK1 then engages downstream signaling molecules, culminating in the activation of the IκB kinase (IKK) complex. IKK subsequently phosphorylates the inhibitor of NF-κB (IκB), targeting it for proteasomal degradation. The release of NF-κB allows its translocation to the nucleus, where it promotes the transcription of genes essential for cell survival, proliferation, and inflammation, thereby driving lymphomagenesis.[3] this compound, by inhibiting the kinase activity of IRAK4, effectively blocks this entire downstream signaling cascade.
Applications of this compound in DLBCL Research
This compound can be utilized in a variety of in vitro and in vivo experimental settings to:
-
Elucidate the dependency of DLBCL cells on IRAK4 signaling: By treating DLBCL cell lines with this compound, researchers can assess its impact on cell viability, proliferation, and apoptosis to determine the extent to which these cells rely on the IRAK4 pathway for survival.
-
Investigate the downstream effects of IRAK4 inhibition: this compound allows for the detailed study of the molecular consequences of blocking IRAK4, including the inhibition of NF-κB activation and the downregulation of its target genes.
-
Evaluate synergistic effects with other targeted therapies: Studies have shown that combining IRAK4 inhibitors with other agents, such as BTK inhibitors (e.g., ibrutinib) or BCL2 inhibitors (e.g., venetoclax), can lead to enhanced anti-lymphoma activity.[5] this compound is an ideal tool for exploring such combination strategies.
-
Serve as a reference compound in drug discovery programs: As a well-characterized IRAK4 inhibitor, this compound can be used as a benchmark for the development of new and improved IRAK4-targeting therapeutics.
Data Presentation
This compound Compound Profile
| Property | Value | Reference |
| Chemical Formula | C28H28FN7O2 | [6] |
| Molecular Weight | 513.57 g/mol | [6] |
| CAS Number | 2170694-05-8 | [6] |
| IC50 (IRAK4) | 3 nM | [6] |
| IC50 (TAK1) | 17 nM | [6] |
| Solubility | DMSO: 100 mg/mL | [7] |
| Oral Bioavailability | Orally active | [7] |
Representative Preclinical Data of IRAK4 Inhibition in DLBCL
The following tables summarize representative data from studies on potent IRAK4 inhibitors in DLBCL models. While this data was not generated using this compound specifically, it is illustrative of the expected outcomes.
Table 1: Effect of IRAK4 Inhibition on Cell Viability in MYD88-mutant DLBCL Cell Lines
| Cell Line | IRAK4 Inhibitor | Treatment Duration | IC50 (µM) |
| OCI-LY10 | Compound 22 (analog of this compound) | 72 hours | 0.248 |
| TMD8 | KIC-0101 | 72 hours | ~1 |
| Karpas1718 | Emavusertib (CA-4948) | Not Specified | 3.72 |
Data compiled from multiple sources for illustrative purposes.[1][3][8]
Table 2: Induction of Apoptosis by IRAK4 Inhibition in a MYD88-mutant DLBCL Cell Line
| Treatment | Concentration (µM) | Apoptotic Cells (%) |
| DMSO (Control) | - | 5% |
| IRAK4 inhibitor (analog of this compound) | 1 | 25% |
| IRAK4 inhibitor (analog of this compound) + Ibrutinib | 1 + 0.5 | 45% |
Hypothetical data based on findings suggesting synergistic effects.[1]
Experimental Protocols
Protocol 1: Cell Viability Assay (MTS Assay)
This protocol outlines the measurement of cell viability in DLBCL cell lines following treatment with this compound using a colorimetric MTS assay.
Materials:
-
DLBCL cell lines (e.g., OCI-LY10, TMD8)
-
Complete RPMI-1640 medium (with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound
-
DMSO (vehicle control)
-
96-well clear-bottom cell culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed DLBCL cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should not exceed 0.1%. Add the desired concentrations of this compound or DMSO vehicle control to the wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTS Addition: Add 20 µL of MTS reagent to each well.
-
Incubation with MTS: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells.
Protocol 2: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol describes the detection of apoptosis in DLBCL cells treated with this compound using flow cytometry.
Materials:
-
DLBCL cell lines
-
Complete RPMI-1640 medium
-
This compound
-
DMSO
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed DLBCL cells in 6-well plates and treat with the desired concentrations of this compound or DMSO for 24-48 hours.
-
Cell Harvesting: Collect both adherent and suspension cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
Protocol 3: Western Blot for NF-κB Pathway Inhibition
This protocol details the procedure for assessing the inhibition of the NF-κB pathway by examining the phosphorylation status of key proteins.
Materials:
-
DLBCL cell lines
-
This compound
-
DMSO
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-IRAK1, anti-IRAK1, anti-phospho-IκBα, anti-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: Treat DLBCL cells with this compound or DMSO for the desired time. Lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Separate the protein samples on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
Visualizations
Caption: IRAK4 signaling pathway in MYD88-mutant DLBCL and the inhibitory action of this compound.
Caption: Experimental workflow for determining cell viability using the MTS assay.
Caption: Workflow for apoptosis detection by Annexin V/PI staining and flow cytometry.
References
- 1. researchgate.net [researchgate.net]
- 2. IRAK-4 inhibition: emavusertib for the treatment of lymphoid and myeloid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel IRAK4/PIM1 inhibitor ameliorates rheumatoid arthritis and lymphoid malignancy by blocking the TLR/MYD88-mediated NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | IRAK-4 inhibition: emavusertib for the treatment of lymphoid and myeloid malignancies [frontiersin.org]
- 5. Interleukin-1 receptor associated kinase 1/4 and bromodomain and extra-terminal inhibitions converge on NF-κB blockade and display synergistic antitumoral activity in activated B-cell subset of diffuse large B-cell lymphoma with MYD88 L265P mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. abmole.com [abmole.com]
- 7. This compound - Immunomart [immunomart.org]
- 8. Targeting IRAK4 with Emavusertib in Lymphoma Models with Secondary Resistance to PI3K and BTK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Irak4-IN-22 Efficacy in THP-1 Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that plays a pivotal role in the innate immune signaling pathways initiated by Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[1][2] Upon ligand binding to these receptors, IRAK4 is recruited to the receptor complex via the adaptor protein MyD88, where it becomes activated and subsequently phosphorylates IRAK1. This initiates a downstream signaling cascade leading to the activation of transcription factors such as NF-κB and AP-1, and the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[1][2][3] Dysregulation of the IRAK4 signaling pathway is implicated in various inflammatory and autoimmune diseases.[1][4]
The human monocytic cell line, THP-1, is a widely used in vitro model for studying monocyte and macrophage biology, as these cells express a range of TLRs and respond robustly to inflammatory stimuli like lipopolysaccharide (LPS).[5][6] This makes them an ideal system for evaluating the efficacy of IRAK4 inhibitors.
Irak4-IN-22 is a potent and selective inhibitor of IRAK4.[7][8] These application notes provide detailed protocols for assessing the efficacy of this compound in THP-1 cells by measuring its impact on downstream signaling events and cytokine production.
Data Presentation
Table 1: In Vitro Activity of this compound
| Target | IC50 |
| IRAK4 | 3 nM |
| TAK1 | 17 nM |
| IL-23 production | 0.10 µM |
Data sourced from AbMole BioScience and InvivoChem.[7][8]
Signaling Pathway Diagram
References
- 1. The Interleukin‐1 Receptor–Associated Kinase 4 Inhibitor PF‐06650833 Blocks Inflammation in Preclinical Models of Rheumatic Disease and in Humans Enrolled in a Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IRAK4 - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. novamedline.com [novamedline.com]
- 6. Modulation of anti-inflammatory response in lipopolysaccharide stimulated human THP-1 cell line and mouse model at gene expression level with indigenous putative probiotic lactobacilli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. abmole.com [abmole.com]
- 8. invivochem.net [invivochem.net]
Application Notes and Protocols: Measuring IL-23 and IL-6 Inhibition with IRAK4-IN-22 in HUVEC Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a central node in the signaling pathways of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1R). Upon activation by stimuli such as lipopolysaccharide (LPS), IRAK4 initiates a signaling cascade that leads to the activation of transcription factors like NF-κB and AP-1, resulting in the production of pro-inflammatory cytokines, including Interleukin-6 (IL-6). In human umbilical vein endothelial cells (HUVEC), this pathway is a key driver of endothelial activation and inflammation.
Recent studies have also highlighted the role of endothelial cells in producing the p19 subunit of Interleukin-23 (IL-23p19). Unlike immune cells, HUVECs do not typically express the p40 subunit required to form the secreted, heterodimeric IL-23 cytokine. Instead, IL-23p19 acts intracellularly, promoting a pro-inflammatory endothelial phenotype. The expression of both IL-6 and IL-23p19 is implicated in various inflammatory diseases, making the IRAK4 signaling pathway an attractive target for therapeutic intervention.
IRAK4-IN-22 is a potent and selective inhibitor of IRAK4 kinase activity. These application notes provide detailed protocols for utilizing this compound to study the inhibition of IL-6 secretion and intracellular IL-23p19 expression in HUVEC cells.
Data Presentation
The following tables summarize representative quantitative data for the inhibition of IL-6 and IL-23p19 by this compound in HUVEC cells. This data is based on reported IC50 values and serves as an example for experimental design and data analysis.[1][2][3]
Table 1: Inhibition of LPS-Induced IL-6 Secretion in HUVEC Cells by this compound
| This compound Concentration (µM) | Mean IL-6 Concentration (pg/mL) | Standard Deviation (pg/mL) | Percent Inhibition (%) |
| 0 (LPS only) | 1250 | 98 | 0 |
| 0.01 | 980 | 75 | 21.6 |
| 0.05 | 710 | 62 | 43.2 |
| 0.11 | 625 | 55 | 50 |
| 0.5 | 250 | 30 | 80.0 |
| 1.0 | 110 | 15 | 91.2 |
| 5.0 | 45 | 8 | 96.4 |
Note: The IC50 for IL-6 inhibition in HUVEC cells is reported to be 0.11 µM.[3]
Table 2: Inhibition of LPS-Induced Intracellular IL-23p19 Expression in HUVEC Cells by this compound (Hypothetical Data)
| This compound Concentration (µM) | Mean IL-23p19 Expression (Normalized to Control) | Standard Deviation | Percent Inhibition (%) |
| 0 (LPS only) | 1.00 | 0.12 | 0 |
| 0.01 | 0.82 | 0.09 | 18.0 |
| 0.05 | 0.59 | 0.07 | 41.0 |
| 0.10 | 0.51 | 0.06 | 49.0 |
| 0.5 | 0.22 | 0.04 | 78.0 |
| 1.0 | 0.10 | 0.02 | 90.0 |
| 5.0 | 0.04 | 0.01 | 96.0 |
Note: This table presents hypothetical data for IL-23p19 inhibition in HUVECs, based on the reported IC50 of 0.10 µM for IL-23 inhibition in other cell types (THP-1 and DC cells) by this compound.[1][2][3] Measurement of intracellular IL-23p19 would be performed by methods such as Western Blot or intracellular flow cytometry.
Mandatory Visualizations
Signaling Pathway
Caption: IRAK4 signaling pathway in HUVEC cells.
Experimental Workflow
Caption: Workflow for measuring this compound effects.
Experimental Protocols
HUVEC Cell Culture
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVEC)
-
Endothelial Cell Growth Medium (e.g., EGM-2)
-
0.05% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), Ca++/Mg++ free
-
Gelatin-coated culture flasks and plates
-
Humidified incubator (37°C, 5% CO2)
Protocol:
-
Culture HUVEC cells in gelatin-coated T-75 flasks with Endothelial Cell Growth Medium.
-
Passage cells when they reach 80-90% confluency. Do not allow cultures to become fully confluent.
-
To passage, wash the cell monolayer with PBS, then add Trypsin-EDTA and incubate for 2-5 minutes at 37°C until cells detach.
-
Neutralize trypsin with growth medium, centrifuge the cell suspension, and resuspend the cell pellet in fresh medium.
-
Seed cells onto new gelatin-coated flasks or plates at a recommended density. For experiments, seed HUVECs in 24- or 48-well plates and grow to 80-90% confluency.
This compound Stock Solution Preparation
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
Protocol:
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM). This compound is soluble in DMSO.[3]
-
Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles.
-
Store stock solutions at -20°C or -80°C.
-
On the day of the experiment, thaw an aliquot and prepare serial dilutions in cell culture medium to achieve the desired final concentrations. The final DMSO concentration in the culture should be kept low (e.g., ≤ 0.1%) to avoid solvent toxicity.
Inhibition of IL-6 and IL-23p19 Production
Materials:
-
HUVEC cells cultured in multi-well plates (80-90% confluent)
-
This compound dilutions
-
Lipopolysaccharide (LPS) from E. coli (e.g., serotype O111:B4)
-
Vehicle control (DMSO diluted in medium)
-
Endothelial Cell Growth Medium
Protocol:
-
Aspirate the growth medium from the HUVEC monolayers.
-
Add fresh medium containing the desired concentrations of this compound or vehicle control (DMSO). A typical concentration range to test would be from 0.01 µM to 5 µM to cover the IC50.
-
Pre-incubate the cells with the inhibitor or vehicle for 1-2 hours in a humidified incubator (37°C, 5% CO2).
-
Prepare a stock solution of LPS in sterile PBS or medium.
-
Add LPS to each well to a final concentration of 1 µg/mL to stimulate the cells. Include a negative control group of cells that are not stimulated with LPS.
-
Incubate the plates for an appropriate time. For IL-6 secretion, a 6 to 24-hour incubation is typically effective. For intracellular IL-23p19, a 12 to 24-hour incubation is a reasonable starting point.
-
After incubation, proceed to sample collection for analysis.
Measurement of Secreted IL-6 by ELISA
Materials:
-
Human IL-6 ELISA kit
-
Cell culture supernatants from the experiment
-
Microplate reader
Protocol:
-
Carefully collect the cell culture supernatant from each well without disturbing the cell monolayer.
-
Centrifuge the supernatants at low speed (e.g., 300 x g for 5 minutes) to pellet any detached cells or debris.
-
Transfer the cleared supernatants to new tubes. Samples can be stored at -80°C for later analysis or used immediately.
-
Perform the IL-6 ELISA according to the manufacturer's instructions. This typically involves:
-
Adding standards and samples to the antibody-coated plate.
-
Incubating to allow IL-6 to bind.
-
Washing the plate.
-
Adding a detection antibody.
-
Incubating and washing.
-
Adding a substrate and stopping the reaction.
-
-
Read the absorbance on a microplate reader at the specified wavelength.
-
Calculate the concentration of IL-6 in each sample based on the standard curve.
-
Determine the percent inhibition for each concentration of this compound relative to the LPS-only control.
Measurement of Intracellular IL-23p19 by Western Blot
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
PBS
-
Cell scrapers
-
Primary antibody against human IL-23p19
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and electrophoresis equipment
-
Western blot transfer system
-
Chemiluminescent substrate and imaging system
Protocol:
-
After collecting the supernatant, wash the cell monolayer in each well twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold cell lysis buffer to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate the lysates on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Transfer the cleared supernatant (protein lysate) to a new tube.
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane and then incubate with the primary antibody against IL-23p19.
-
After washing, incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Strip the membrane (if necessary) and re-probe with the loading control antibody.
-
Quantify the band intensities using densitometry software. Normalize the IL-23p19 band intensity to the loading control for each sample.
-
Calculate the percent inhibition of IL-23p19 expression for each this compound concentration relative to the LPS-only control.
Note on Intracellular Flow Cytometry for IL-23p19: As an alternative to Western Blot, intracellular flow cytometry can be used for single-cell analysis of IL-23p19 expression. This would involve detaching the cells, fixing and permeabilizing them, followed by staining with a fluorescently-labeled antibody against IL-23p19. This method can provide quantitative data on the percentage of cells expressing p19 and the mean fluorescence intensity.
References
Troubleshooting & Optimization
Irak4-IN-22 solubility and stability in culture media
Welcome to the technical support center for Irak4-IN-22. This guide provides detailed information, frequently asked questions (FAQs), and troubleshooting advice for researchers, scientists, and drug development professionals using this potent and selective IRAK4 inhibitor.
Frequently Asked Questions (FAQs)
Q1: How should I prepare a stock solution of this compound?
A1: this compound is readily soluble in dimethyl sulfoxide (DMSO). Commercial suppliers indicate a solubility of up to 100 mg/mL in DMSO.[1][2] For most cell culture applications, preparing a high-concentration stock solution (e.g., 10-20 mM) in sterile, anhydrous DMSO is recommended. Store this stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[3]
Q2: My this compound precipitates when I add it to my culture medium. What should I do?
A2: This is a common issue when diluting a DMSO-based stock solution of a hydrophobic compound into an aqueous culture medium. Here are several steps to troubleshoot this problem:
-
Lower Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is low, ideally less than 0.1%, as higher concentrations can be toxic to cells and decrease compound solubility.[4]
-
Pre-dilute in Medium: Warm the culture medium to 37°C. While gently vortexing the medium, add the required volume of the DMSO stock solution drop-by-drop. This helps to disperse the compound quickly.
-
Serial Dilution: Instead of a single large dilution, perform serial dilutions. First, dilute your high-concentration DMSO stock to an intermediate concentration in DMSO. Then, add this intermediate stock to the aqueous medium.
-
Visual Confirmation: After preparing the working solution, let it stand for 10-15 minutes. Inspect it for any visible precipitate. A quick check under a microscope can also help identify microprecipitates.[5]
Q3: What is the recommended storage condition for this compound stock solutions and how stable is it?
A3: For long-term stability, powdered this compound should be stored at -20°C for up to 3 years.[2] Once dissolved in DMSO, the stock solution should be aliquoted and stored at -80°C (stable for up to 6 months) or -20°C (stable for up to 1 month).[1][3] It is crucial to avoid repeated freeze-thaw cycles.[4] The stability of this compound once diluted in culture medium at 37°C has not been publicly reported and should be determined experimentally (see Protocol 2 below).
Q4: At what concentration should I use this compound in my cell-based assays?
A4: The optimal concentration will depend on your specific cell type and experimental endpoint. This compound is a potent inhibitor with reported IC50 values of 3 nM for IRAK4 kinase activity and 0.10 µM for IL-23 production in THP-1 cells.[3][6] A good starting point is to perform a dose-response curve ranging from low nanomolar to low micromolar concentrations (e.g., 1 nM to 10 µM) to determine the effective concentration for your system.
Data Presentation
Physicochemical Properties & Storage
| Property | Value | Source(s) |
| CAS Number | 2170694-05-8 | [1][2][3] |
| Molecular Formula | C28H28FN7O2 | [1][2] |
| Molecular Weight | 513.57 g/mol | [1][2] |
| Solubility | DMSO: ≥ 100 mg/mL | [1][2] |
| Water: Insoluble | [7] | |
| Powder Storage | -20°C for up to 3 years | [2] |
| Stock Solution Storage | In DMSO: -80°C for 6 months; -20°C for 1 month | [1][3] |
Biological Activity
| Target/Assay | IC50 Value | Cell Line/System | Source(s) |
| IRAK4 (kinase assay) | 3 nM | Cell-free | [3][6] |
| TAK1 (kinase assay) | 17 nM | Cell-free | [3][6] |
| IL-23 Production | 0.10 µM | Human THP-1 Cells | [3] |
| IL-23 Production | 0.11 µM | Human Dendritic Cells (DC) | [3] |
| IL-6 Production | 0.11 µM | Human Umbilical Vein Endothelial Cells (HUVEC) | [3] |
| MIP-1β Production | 0.51 µM | Human Whole Blood | [3] |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent experimental results or loss of inhibitory activity. | 1. Compound Degradation: this compound may be unstable in culture medium at 37°C over the course of a long experiment. 2. Improper Storage: Repeated freeze-thaw cycles of the stock solution. 3. Precipitation: Compound falling out of solution at the working concentration. | 1. Perform a stability study (see Protocol 2) to determine the half-life in your specific medium. Consider replenishing the compound during long incubations. 2. Aliquot stock solutions into single-use volumes. 3. Re-evaluate your dilution method. Use the protocol for determining solubility (Protocol 1) to find the maximum soluble concentration in your medium. |
| High background or off-target effects. | 1. High Compound Concentration: Using concentrations that are too far above the IC50 can lead to inhibition of other kinases (e.g., TAK1). 2. DMSO Toxicity: Final DMSO concentration in the well is too high (>0.5%). | 1. Perform a careful dose-response analysis to use the lowest effective concentration. 2. Ensure your final DMSO concentration is ≤0.1%. Always include a vehicle control (medium + same final % of DMSO) in your experiments. |
| Difficulty dissolving the compound, even in DMSO. | 1. Low-Quality DMSO: DMSO can absorb moisture from the air, which reduces its ability to solubilize hydrophobic compounds. 2. Compound Characteristics: The specific batch or salt form may have slightly different properties. | 1. Use fresh, anhydrous, sterile-filtered DMSO.[7] 2. To aid dissolution, you can gently warm the solution (up to 37-50°C) and use sonication or vortexing.[5] |
Mandatory Visualizations
IRAK4 Signaling Pathway
The following diagram illustrates the central role of IRAK4 in the Toll-like Receptor (TLR) and IL-1 Receptor (IL-1R) signaling pathways. Upon ligand binding, these receptors recruit the adaptor protein MyD88, which in turn recruits and activates IRAK4. Activated IRAK4 then phosphorylates IRAK1, initiating a cascade that involves TRAF6 and leads to the activation of key transcription factors like NF-κB and AP-1, driving the expression of pro-inflammatory cytokines.[8][9][10]
Experimental Protocols
Protocol 1: Determining the Maximum Soluble Concentration of this compound in Culture Media
This protocol helps establish the practical working concentration range of this compound in your specific culture medium before precipitation occurs.
Materials:
-
This compound high-concentration stock solution in DMSO (e.g., 20 mM).
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640) with supplements (e.g., 10% FBS).
-
Sterile microcentrifuge tubes or a 96-well plate.
-
Phase-contrast microscope.
Methodology:
-
Pre-warm the culture medium to 37°C.
-
Prepare a series of dilutions of this compound in the pre-warmed medium. For example, create final concentrations of 100 µM, 50 µM, 20 µM, 10 µM, 5 µM, and 1 µM.
-
Tip: To minimize precipitation, add the DMSO stock to the medium, not the other way around. Pipette the DMSO stock directly into the medium while gently vortexing.
-
-
Prepare a vehicle control tube with the same final percentage of DMSO as the highest concentration tube.
-
Incubate the tubes/plate under standard culture conditions (37°C, 5% CO₂) for 1-2 hours.
-
Visually inspect each tube against a dark background for any signs of cloudiness or precipitate.
-
Pipette a small volume from each dilution onto a microscope slide and examine under a phase-contrast microscope (20x or 40x objective) for crystalline structures, which indicate precipitation.
-
The highest concentration that remains clear both visually and microscopically is your maximum soluble concentration under these conditions.
Protocol 2: Assessing the Stability of this compound in Culture Media
This protocol provides a framework to determine the rate at which this compound degrades or is metabolized in your culture medium at 37°C. This requires access to analytical equipment like HPLC.
Materials:
-
This compound.
-
Your specific cell culture medium (with and without serum to test its effect).
-
Incubator (37°C, 5% CO₂).
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or MS).
-
Acetonitrile (ACN) and other necessary solvents for HPLC.
Methodology:
-
Prepare a working solution of this compound in your culture medium at a known concentration (e.g., 10 µM). Prepare separate batches for medium with and without serum.
-
Immediately take a sample from each batch for the T=0 time point. Store it at -80°C until analysis.
-
Incubate the remaining solutions at 37°C, 5% CO₂.
-
Collect aliquots at various time points (e.g., 2, 4, 8, 12, 24, 48, and 72 hours). Store all samples at -80°C.
-
Sample Preparation for HPLC:
-
Thaw the samples.
-
To precipitate proteins (especially from serum-containing medium), add 3 volumes of ice-cold acetonitrile to 1 volume of the sample.
-
Vortex vigorously and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and either inject directly or evaporate the solvent and reconstitute in the mobile phase.
-
-
HPLC Analysis:
-
Develop an HPLC method to resolve this compound from any degradation products.
-
Inject the T=0 sample to determine the initial peak area corresponding to 100% of the compound.
-
Analyze all subsequent time points.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
-
Plot the percentage remaining versus time to determine the stability profile and estimate the compound's half-life (t½) in the culture medium.[11]
-
References
- 1. abmole.com [abmole.com]
- 2. This compound - Immunomart [immunomart.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cdn.stemcell.com [cdn.stemcell.com]
- 5. file.selleckchem.com [file.selleckchem.com]
- 6. invivochem.net [invivochem.net]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of IRAK4 Inhibitors BAY1834845 (Zabedosertib) and BAY1830839 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
how to minimize toxicity of Irak4-IN-22 in cell-based assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing IRAK4-IN-22 in cell-based assays. Our goal is to help you minimize potential toxicity and ensure reliable experimental outcomes.
Troubleshooting Guide: Minimizing this compound Toxicity
Encountering toxicity in cell-based assays is a common challenge when working with small molecule inhibitors. This guide provides a systematic approach to troubleshoot and mitigate cytotoxicity associated with this compound.
Initial Assessment of Cell Health
Before attributing toxicity to this compound, it is crucial to rule out other potential sources of cell stress.
-
Cell Culture Conditions: Ensure cells are healthy, within a low passage number, and free from contamination (e.g., mycoplasma).
-
Reagent Quality: Verify the quality and stability of all reagents, including media, serum, and the this compound compound itself.
-
Assay Controls: Include appropriate vehicle controls (e.g., DMSO) to distinguish compound-specific effects from solvent effects.
Experimental Workflow for Toxicity Troubleshooting
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in cell-based assays?
A1: The optimal concentration of this compound is highly dependent on the cell type and the specific assay. Based on its known potency, a good starting point for a dose-response experiment is to use a concentration range that brackets the IC50 values for its intended target and known off-targets. We recommend a serial dilution starting from approximately 1 µM down to the low nanomolar range. This allows for the determination of the minimal effective concentration with the lowest toxicity.
Quantitative Data Summary for this compound
| Target/Process | IC50 Value | Cell Type/System | Reference |
| IRAK4 (In Vitro) | 3 nM | Biochemical Assay | [1][2][3][4] |
| TAK1 (In Vitro) | 17 nM | Biochemical Assay | [1][2][3][4] |
| IL-23 Production | 0.10 µM | THP-1 and DC cells | [1] |
| IL-6 Production | 0.11 µM | HUVEC cells | [1] |
| MIP-1β Production | 0.51 µM | Human Whole Blood | [1] |
Q2: I'm observing significant cell death even at low concentrations of this compound. What could be the cause?
A2: Several factors could contribute to this observation:
-
Off-Target Effects: this compound is a potent inhibitor of both IRAK4 and, to a lesser extent, TAK1 (Transforming growth factor-beta-activated kinase 1).[1][2][3][4] TAK1 is involved in various cellular processes, and its inhibition can lead to cytotoxicity in certain cell types.
-
Compound Solubility and Stability: Ensure that this compound is fully dissolved in the vehicle (e.g., DMSO) before further dilution in culture media.[5] Poor solubility can lead to the formation of precipitates that are toxic to cells. Also, consider the stability of the compound in your specific culture medium over the duration of the experiment.
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to kinase inhibitors. It is possible that your cell line is particularly sensitive to the inhibition of IRAK4, TAK1, or other unforeseen off-targets.
-
Prolonged Incubation: Continuous exposure to even low concentrations of an inhibitor can lead to cumulative toxicity. Consider reducing the incubation time.
Q3: How can I differentiate between on-target and off-target toxicity?
A3: Distinguishing between on-target and off-target effects is a critical step in troubleshooting. Here are a few strategies:
-
Use of Structurally Different Inhibitors: Employ another IRAK4 inhibitor with a different chemical scaffold. If the same phenotype is observed, it is more likely to be an on-target effect.
-
Genetic Knockdown/Knockout: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to specifically reduce the expression of IRAK4. If the phenotype of IRAK4 knockdown mimics the effect of this compound, it supports an on-target mechanism.
-
Rescue Experiments: If possible, overexpress a drug-resistant mutant of IRAK4. If this rescues the cells from the toxic effects of this compound, it strongly suggests an on-target mechanism.
-
Pathway Analysis: Analyze the phosphorylation status of downstream targets in the IRAK4 signaling pathway (e.g., IKKβ, IRF5) to confirm target engagement at non-toxic concentrations.[6]
Q4: Are there any general best practices to minimize the toxicity of small molecule inhibitors like this compound?
A4: Yes, several general principles can be applied:
-
Use the Lowest Effective Concentration: Always perform a dose-response curve to identify the lowest concentration of the inhibitor that achieves the desired biological effect.
-
Optimize Incubation Time: Determine the shortest incubation time necessary to observe the desired phenotype.
-
Serum Concentration: The concentration of serum in the culture medium can affect the free concentration and activity of the inhibitor. Consider if altering the serum percentage is appropriate for your assay.
-
Monitor Cell Health: Regularly assess cell morphology and viability using methods like Trypan Blue exclusion, MTT, or Real-Time Glo™ MT Cell Viability Assay.
IRAK4 Signaling Pathway
Understanding the signaling cascade in which IRAK4 is involved can help in designing experiments and interpreting results. IRAK4 is a critical kinase in the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathways.
Experimental Protocols
Protocol 1: Dose-Response Curve for Cytotoxicity Assessment
-
Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the end of the experiment.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. From this stock, create a series of 2-fold or 3-fold dilutions in culture medium to achieve final concentrations ranging from 10 µM to 1 nM. Include a DMSO-only vehicle control.
-
Treatment: Replace the culture medium with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for a predetermined time (e.g., 24, 48, or 72 hours).
-
Viability Assay: Assess cell viability using a suitable method (e.g., MTT, CellTiter-Glo®).
-
Data Analysis: Plot cell viability against the log of the inhibitor concentration to determine the CC50 (50% cytotoxic concentration).
Protocol 2: Western Blot for Target Engagement
-
Cell Treatment: Treat cells with non-toxic concentrations of this compound (as determined from the dose-response curve) for a short period (e.g., 1-2 hours). Include a positive control (e.g., LPS or IL-1β stimulation) and a negative control (unstimulated cells).
-
Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against phosphorylated and total forms of downstream targets like IKKβ or IRF5. Also, probe for a loading control (e.g., GAPDH or β-actin).
-
Detection and Analysis: Use a suitable detection method (e.g., chemiluminescence) and quantify the band intensities to assess the degree of target inhibition.
References
Technical Support Center: Improving the Oral Bioavailability of Irak4-IN-22 in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the oral bioavailability of Irak4-IN-22 in animal studies.
Troubleshooting Low Oral Bioavailability of this compound
Q1: We are observing very low and variable plasma concentrations of this compound after oral administration in our mouse model. What are the potential causes and how can we troubleshoot this?
A1: Low and variable oral bioavailability of this compound is a common challenge, likely stemming from its physicochemical properties. Here's a step-by-step troubleshooting guide:
1. Assess Physicochemical Properties: this compound is known to have poor aqueous solubility, a common characteristic of kinase inhibitors.[1][2] This is often the primary reason for low oral absorption.
-
Solubility: this compound is soluble in DMSO at 100 mg/mL but is insoluble in water.
-
Permeability: While specific data for this compound is not publicly available, many kinase inhibitors are classified as Biopharmaceutics Classification System (BCS) Class II compounds, indicating low solubility and high permeability.[1]
2. Optimize the Formulation: For a poorly water-soluble compound like this compound, the formulation is critical for enhancing oral absorption. Consider the following strategies:
-
Nanosuspension: Reducing the particle size of the drug to the nanometer range can significantly increase its surface area and dissolution rate.[2][3] This is a common strategy for improving the bioavailability of poorly soluble drugs.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) or solutions in oil can improve the solubilization of lipophilic compounds in the gastrointestinal tract.[1]
-
Amorphous Solid Dispersions: Creating an amorphous form of the drug, often dispersed in a polymer matrix, can enhance its solubility and dissolution rate compared to the crystalline form.
-
pH Adjustment and Co-solvents: For ionizable compounds, adjusting the pH of the vehicle or using co-solvents can improve solubility. However, the potential for in vivo precipitation should be considered.
3. Refine the Dosing Protocol: The experimental procedure itself can impact the observed bioavailability.
-
Vehicle Selection: Ensure the chosen vehicle is appropriate for the formulation and well-tolerated by the animals. For nanosuspensions, an aqueous vehicle like PBS is often used.[3][4]
-
Dose Volume and Administration: Use an appropriate dose volume for the animal species (e.g., 5-10 mL/kg for mice) and ensure accurate oral gavage technique to minimize stress and variability.
-
Fasting State: The presence of food can significantly impact the absorption of some drugs. Consider dosing in fasted animals to reduce this variability, unless a food effect is being investigated.
Experimental Workflow for Troubleshooting Low Bioavailability
Caption: Troubleshooting workflow for low oral bioavailability.
Frequently Asked Questions (FAQs)
Q2: What is a good starting point for an oral formulation for this compound in a mouse study?
A2: Given that this compound is poorly water-soluble, a simple aqueous suspension is likely to yield poor results. A good starting point would be a nanosuspension . For another IRAK4 inhibitor, a nanosuspension was successfully used for oral dosing in mice.[3] Alternatively, a solution utilizing a co-solvent system that is safe for animal administration can be explored. For the IRAK4 degrader KT-474, a formulation of 20% HP-β-CD in water was used for oral pharmacokinetic studies.
Q3: Are there any known pharmacokinetic data for IRAK4 inhibitors that I can use as a benchmark?
A3: Yes, while specific pharmacokinetic data for this compound is not publicly available, data for other orally administered IRAK4 inhibitors can provide a useful reference.
| Inhibitor | Species | Dose (mg/kg, p.o.) | Tmax (h) | Cmax (ng/mL) | AUC (ng*h/mL) | Oral Bioavailability (F%) | Reference |
| Example Data for a Poorly Bioavailable Compound | Mouse | 50 | 2 | 150 | 600 | <10% | Hypothetical Data |
| Compound 19 | Mouse | 1 | - | - | - | 34% | [3] |
| PF-06650833 | Rat | - | - | - | - | 34-50% | |
| KT-474 | Rat | 5 | - | - | - | 12% | |
| KT-474 | Dog | 5 | - | - | - | 35% | |
| KT-474 | Monkey | 5 | - | - | - | 13% |
Note: This table includes hypothetical data for a poorly bioavailable compound to illustrate typical parameters and published data for other IRAK4 inhibitors for comparison.
Q4: What is the underlying mechanism of IRAK4, and how does this relate to its therapeutic potential?
A4: IRAK4 is a critical kinase in the Toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways, which are key components of the innate immune system. Upon activation of these receptors, IRAK4 is recruited to a protein complex called the Myddosome, where it becomes activated and phosphorylates downstream targets, including IRAK1. This initiates a signaling cascade that leads to the activation of transcription factors like NF-κB and subsequent production of pro-inflammatory cytokines. By inhibiting IRAK4, this inflammatory cascade can be blocked, making it a promising target for autoimmune diseases and certain cancers.[5]
IRAK4 Signaling Pathway
Caption: Simplified IRAK4 signaling pathway.
Experimental Protocols
Protocol 1: Preparation of a Nanosuspension Formulation for Oral Administration
This protocol provides a general method for preparing a nanosuspension of a poorly water-soluble compound like this compound for in vivo studies.
Materials:
-
This compound
-
Stabilizer (e.g., hydroxypropyl methylcellulose (HPMC), polyvinylpyrrolidone (PVP), or a surfactant like Tween 80)
-
Milling media (e.g., yttrium-stabilized zirconium oxide beads)
-
Purified water or phosphate-buffered saline (PBS)
-
High-pressure homogenizer or bead mill
Procedure:
-
Premilling: Prepare a coarse suspension of this compound (e.g., 1-5% w/v) in an aqueous solution of the stabilizer (e.g., 0.5-2% w/v).
-
Milling: Subject the suspension to high-energy milling using a bead mill or high-pressure homogenization.
-
Particle Size Analysis: Monitor the particle size distribution during milling using a laser diffraction or dynamic light scattering instrument. The target particle size is typically below 200 nm.
-
Removal of Milling Media: If using a bead mill, separate the nanosuspension from the milling beads.
-
Final Formulation: Adjust the concentration of the nanosuspension as needed with the vehicle (e.g., PBS) for dosing.
-
Characterization: Characterize the final formulation for particle size, zeta potential, and drug concentration.
Protocol 2: In Vivo Oral Pharmacokinetic Study in Mice
This protocol outlines a typical procedure for assessing the oral pharmacokinetics of this compound in mice.
Animals:
-
Male or female BALB/c or C57BL/6 mice (8-10 weeks old)
Dosing:
-
Fast the mice overnight (with access to water) before dosing.
-
Administer the this compound formulation (e.g., nanosuspension) via oral gavage at the desired dose (e.g., 10-100 mg/kg). A typical dosing volume is 10 mL/kg.
-
Include a vehicle control group.
Blood Sampling:
-
Collect blood samples (e.g., 20-30 µL) from a suitable site (e.g., tail vein or saphenous vein) at predetermined time points.
-
Example time points: pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Collect blood into tubes containing an anticoagulant (e.g., K2EDTA).
Sample Processing and Analysis:
-
Separate plasma by centrifugation.
-
Store plasma samples at -80°C until analysis.
-
Quantify the concentration of this compound in plasma samples using a validated analytical method, such as LC-MS/MS.
Pharmacokinetic Analysis:
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using appropriate software.
-
If an intravenous dose group is included, calculate the absolute oral bioavailability (F%).
Workflow for an Oral Pharmacokinetic Study
Caption: Workflow for a typical oral PK study in mice.
References
- 1. Evaluation of preclinical formulations for a poorly water-soluble compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. future4200.com [future4200.com]
- 3. Discovery of Potent Benzolactam IRAK4 Inhibitors with Robust in Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oral IRAK4 inhibitor BAY-1834845 prevents acute respiratory distress syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Long-Term In Vivo Treatment with IRAK4-IN-22
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the long-term in vivo use of IRAK4-IN-22. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). IRAK4 is a critical serine/threonine kinase that functions as a central node in the signaling pathways of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs), with the exception of TLR3.[1] These pathways are integral to the innate immune response. Upon activation, IRAK4 autophosphorylates and subsequently phosphorylates other substrates, including IRAK1, leading to the activation of downstream signaling cascades such as NF-κB and MAPK pathways.[2][3] This ultimately results in the production of pro-inflammatory cytokines and chemokines. This compound is designed to inhibit the kinase activity of IRAK4, thereby blocking these inflammatory signaling pathways.
Q2: What are the potential therapeutic applications of long-term this compound treatment?
A2: Given IRAK4's pivotal role in innate immunity, its inhibition is a promising therapeutic strategy for a variety of chronic inflammatory and autoimmune diseases, as well as certain cancers.[2][4] Dysregulation of IRAK4 signaling is implicated in the pathogenesis of conditions such as rheumatoid arthritis, systemic lupus erythematosus (SLE), psoriasis, and certain hematologic malignancies.[2][3][4] Long-term treatment with an IRAK4 inhibitor like this compound aims to continuously suppress the chronic inflammation that drives these diseases.
Q3: What is the difference between inhibiting IRAK4's kinase activity and its scaffolding function?
A3: IRAK4 possesses both kinase and scaffolding functions.[2][4] Its kinase activity is responsible for phosphorylating downstream substrates. Its scaffolding function facilitates the assembly of the "Myddosome" protein complex, which is crucial for signal transduction.[2] While this compound is designed to inhibit the kinase activity, it's important to note that the scaffolding function might still allow for some residual signaling.[2][4] This is a critical consideration in long-term studies, as incomplete pathway inhibition could lead to partial efficacy or the development of resistance. Newer therapeutic modalities, such as PROTACs (PROteolysis TArgeting Chimeras), aim to degrade the entire IRAK4 protein, thereby eliminating both its kinase and scaffolding functions.[5][6]
Q4: What are the known and potential long-term side effects of IRAK4 inhibition?
A4: As IRAK4 is a key component of the innate immune system, its long-term inhibition may lead to an increased susceptibility to infections.[2][3] Clinical studies with other IRAK4 inhibitors have reported infections as a common adverse event.[2] Researchers should diligently monitor animal health for any signs of infection throughout the study. Other potential side effects could include liver toxicity, as observed in some clinical trials of IRAK4 inhibitors.[2] Regular monitoring of liver enzymes and overall animal well-being is crucial.
Troubleshooting Guide
| Observed Problem | Potential Cause(s) | Suggested Solution(s) |
| Lack of Efficacy or Variable Results | Inadequate Dosing or Bioavailability: The dose of this compound may be insufficient to maintain therapeutic concentrations over the long term. Poor oral bioavailability can also contribute to this. | - Conduct a dose-ranging study to determine the optimal dose for sustained target engagement. - Perform pharmacokinetic (PK) studies to assess the half-life and exposure of this compound in your animal model. - Consider alternative formulation strategies to improve solubility and absorption. |
| Compound Instability: this compound may be unstable in the formulation or degrade rapidly in vivo. | - Assess the stability of your this compound formulation over time and under storage conditions. - Prepare fresh formulations regularly. | |
| Development of Tolerance/Resistance: The biological system may adapt to long-term IRAK4 inhibition. | - Consider intermittent dosing schedules. - Investigate downstream signaling pathways to see if compensatory mechanisms are activated. | |
| Scaffolding Function of IRAK4: As this compound only inhibits the kinase function, the scaffolding function may still be active, leading to partial pathway activation. | - Measure downstream markers of both kinase-dependent and -independent signaling. - Consider comparing results with an IRAK4 degrader if available. | |
| Animal Health Issues (Weight Loss, Lethargy, etc.) | On-Target Immunosuppression: Inhibition of IRAK4 can lead to a compromised immune system and increased susceptibility to opportunistic infections. | - Maintain a sterile environment for the animals. - Monitor for signs of infection (e.g., ruffled fur, hunched posture, reduced activity) and consult with a veterinarian for appropriate treatment. - Consider prophylactic antibiotic treatment if infections are a recurring issue. |
| Off-Target Toxicity: this compound may have off-target effects on other kinases or cellular processes, leading to unforeseen toxicity. | - Conduct a kinome-wide selectivity profile of this compound if not already available. - Perform regular health monitoring, including blood work (complete blood count, liver enzymes) and histopathology at the end of the study. | |
| Formulation-Related Issues: The vehicle used to deliver this compound may be causing adverse effects with chronic administration. | - Run a vehicle-only control group for the entire duration of the study. - If the vehicle is suspected to be the cause, explore alternative, well-tolerated formulations. | |
| Unexpected Animal Deaths | Severe Immunosuppression: Overwhelming infection due to a compromised immune system. | - Implement rigorous health monitoring and aseptic techniques. - Perform necropsies on deceased animals to determine the cause of death. |
| Acute Toxicity at Higher Doses: The administered dose may be too high for long-term administration, even if tolerated in short-term studies. | - Re-evaluate the dosing regimen based on long-term tolerability studies. - Implement a dose-escalation phase in your long-term study to identify the maximum tolerated chronic dose. |
Data Summary Tables
Table 1: In Vitro Potency of Selected IRAK4 Inhibitors
| Compound | Target | IC50 (nM) | Cell-Based Assay | Reference |
| This compound | IRAK4 | Data not publicly available | Data not publicly available | N/A |
| PF-06650833 | IRAK4 | ~3 | LPS-induced TNF-α in human whole blood | [2] |
| CA-4948 | IRAK4 | <50 | Inhibition of pIRAK1 in ABC-DLBCL cells | [7] |
| BMS-986126 | IRAK4 | 5.3 | TLR7-induced IFN-α in human PBMCs | [1] |
Table 2: Potential In Vivo Consequences of Long-Term IRAK4 Inhibition
| Consequence | Potential Mechanism | Monitoring Parameters | Mitigation Strategies |
| Increased Susceptibility to Infections | Impaired TLR and IL-1R signaling leading to a weakened innate immune response. | - Daily health checks for signs of illness. - Complete blood counts (CBC) to monitor for leukopenia/neutropenia. - Bacterial cultures from any suspected sites of infection. | - Maintain a specific-pathogen-free (SPF) animal facility. - Prophylactic or therapeutic use of antibiotics as advised by a veterinarian. |
| Potential for Reduced Efficacy Over Time | - Development of compensatory signaling pathways. - Altered drug metabolism with chronic dosing. | - Regular assessment of disease-specific endpoints. - Measurement of downstream pharmacodynamic markers (e.g., cytokine levels) at multiple time points. - Periodic pharmacokinetic analysis. | - Consider intermittent dosing schedules. - Investigate combination therapies targeting parallel pathways. |
| Potential for Off-Target Toxicities | Inhibition of other kinases or cellular targets. | - Regular monitoring of body weight and food/water intake. - Clinical chemistry panels (e.g., liver and kidney function tests). - Histopathological analysis of major organs at study termination. | - Use the lowest effective dose. - Compare findings with a structurally unrelated IRAK4 inhibitor if possible. |
Experimental Protocols
Protocol 1: General Workflow for a Long-Term In Vivo Efficacy Study with an Orally Administered Kinase Inhibitor
This protocol provides a general framework. Specific details should be adapted based on the animal model and research question.
-
Dose Formulation and Stability:
-
Determine the optimal vehicle for this compound that ensures solubility and stability. Common vehicles include 0.5% methylcellulose with 0.2% Tween 80 in sterile water.
-
Conduct stability tests of the formulation at the intended storage and administration temperatures. Prepare fresh formulations as required based on stability data.
-
-
Animal Model and Acclimatization:
-
Select an appropriate animal model that recapitulates the human disease of interest.
-
Allow animals to acclimate to the facility for at least one week before the start of the experiment.
-
-
Dose Determination and Administration:
-
Based on preliminary short-term studies, select a range of doses for the long-term experiment.
-
Administer this compound or vehicle control orally via gavage at a consistent time each day.
-
-
Monitoring:
-
Health Monitoring: Conduct daily visual inspections of the animals for any signs of distress, illness, or toxicity. Record body weights at least twice weekly.
-
Efficacy Monitoring: Regularly assess disease-specific parameters (e.g., tumor volume, clinical score in an arthritis model, etc.).
-
Pharmacokinetic (PK) and Pharmacodynamic (PD) Monitoring: At selected time points during the study, collect blood samples for analysis of this compound plasma concentrations (PK) and for measurement of downstream biomarkers (e.g., cytokine levels, phosphorylation of target proteins in peripheral blood mononuclear cells) to confirm target engagement (PD).
-
-
Study Termination and Tissue Collection:
-
At the end of the study, euthanize animals according to approved protocols.
-
Collect blood and tissues for terminal PK/PD analysis, histopathology, and other relevant downstream analyses.
-
Signaling Pathways and Experimental Workflows
Caption: Simplified IRAK4 signaling pathway initiated by TLR/IL-1R activation.
Caption: General experimental workflow for a long-term in vivo study with this compound.
Caption: A logical troubleshooting workflow for addressing a lack of efficacy in vivo.
References
- 1. Pharmacokinetic and pharmacodynamic modeling in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Monitoring drug–target interactions through target engagement-mediated amplification on arrays and in situ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Monitoring drug-target interactions through target engagement-mediated amplification on arrays and in situ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. labtoo.com [labtoo.com]
- 7. Oral delivery of protein and peptide drugs: from non-specific formulation approaches to intestinal cell targeting strategies [thno.org]
refining experimental design for Irak4-IN-22 studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using IRAK4-IN-22, a potent and selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound is an orally active, potent, and selective small molecule inhibitor of IRAK4 kinase.[1][2][3] It functions by binding to the ATP-binding site of IRAK4, thereby preventing the phosphorylation of its downstream targets.[4] This inhibition blocks the signaling cascade initiated by Toll-like receptors (TLRs) and IL-1 receptors (IL-1Rs), which are crucial for the innate immune response and the production of pro-inflammatory cytokines.[4][5]
2. What are the primary applications of this compound in research?
This compound is primarily used in studies related to inflammation, immunology, and oncology. Given its role in inhibiting the production of inflammatory cytokines like IL-6, IL-23, and TNF-α, it is a valuable tool for investigating autoimmune diseases (e.g., rheumatoid arthritis, lupus, psoriasis), inflammatory conditions, and certain types of cancer where IRAK4 signaling is implicated.[3][6][7][8]
3. What is the recommended solvent and storage for this compound?
For in vitro experiments, this compound should be dissolved in DMSO.[1][2] It is recommended to prepare a stock solution (e.g., 10 mM) in fresh, high-quality DMSO. For long-term storage, the solid powder form should be stored at -20°C for up to 3 years or at 4°C for up to 2 years.[2] Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1][2] Avoid repeated freeze-thaw cycles.
4. What is the selectivity profile of this compound?
This compound is a selective inhibitor of IRAK4. However, it also shows inhibitory activity against Transforming Growth Factor-β-Activated Kinase 1 (TAK1).[1][2][3] Researchers should consider this off-target activity when designing experiments and interpreting results. It is advisable to include appropriate controls to account for any potential effects of TAK1 inhibition.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) | Assay Conditions | Reference |
| IRAK4 | 3 | Biochemical Kinase Assay | [1][2][3] |
| TAK1 | 17 | Biochemical Kinase Assay | [1][2][3] |
Table 2: Cellular Activity of this compound
| Cell Line/System | Assay | Endpoint | IC50 (µM) | Reference |
| THP-1 cells | Cytokine Release | IL-23 Inhibition | 0.10 | [1][3] |
| Dendritic Cells (DCs) | Cytokine Release | IL-23 Inhibition | 0.11 | [3] |
| HUVEC cells | Cytokine Release | IL-6 Inhibition | 0.11 | [1][3] |
| Human Whole Blood | Cytokine Release | MIP-1β Inhibition | 0.51 | [1][3] |
Experimental Protocols
In Vitro Kinase Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound against purified IRAK4 enzyme.
Materials:
-
Recombinant human IRAK4 enzyme
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP
-
Substrate (e.g., Myelin Basic Protein (MBP) or a specific peptide substrate)
-
This compound
-
ADP-Glo™ Kinase Assay Kit or similar detection reagent
-
384-well plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO. Further dilute the inhibitor in kinase buffer to the desired final concentrations.
-
In a 384-well plate, add the diluted this compound or DMSO (vehicle control).
-
Add the IRAK4 enzyme to each well.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate. The final ATP concentration should be close to the Km value for IRAK4 if determining IC50 values.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and detect the amount of ADP produced using a detection reagent like ADP-Glo™, following the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
Western Blotting for IRAK4 Pathway Activation
This protocol describes how to assess the effect of this compound on the phosphorylation of downstream targets, such as IRAK1, in a cellular context.
Materials:
-
Cell line of interest (e.g., THP-1 monocytes)
-
Cell culture medium and supplements
-
This compound
-
Stimulant (e.g., Lipopolysaccharide (LPS) or IL-1β)
-
Lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-IRAK1 (Thr209), anti-total IRAK1, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Plate cells at an appropriate density and allow them to adhere or stabilize overnight.
-
Pre-treat the cells with various concentrations of this compound or DMSO for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with a TLR agonist (e.g., LPS) or cytokine (e.g., IL-1β) for a short period (e.g., 15-30 minutes) to induce IRAK4 pathway activation.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-IRAK1) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody against total IRAK1 and a loading control like β-actin.
Cell Viability Assay
This protocol is for evaluating the cytotoxic effects of this compound on a chosen cell line.
Materials:
-
Cell line of interest
-
Cell culture medium and supplements
-
This compound
-
96-well clear-bottom plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or PrestoBlue™)
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of the inhibitor or DMSO (vehicle control).
-
Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for signal development.
-
Measure the absorbance or luminescence using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or low inhibition of IRAK4 activity in vitro | 1. Inactive this compound: Improper storage or handling. 2. Suboptimal assay conditions: Incorrect ATP concentration, insufficient incubation time. 3. Inactive enzyme: Improper storage or handling of the recombinant IRAK4. | 1. Use a fresh aliquot of this compound. Ensure proper storage at -20°C or -80°C. 2. Optimize the ATP concentration to be near the Km of IRAK4. Perform a time-course experiment to determine the optimal incubation time. 3. Verify the activity of the IRAK4 enzyme using a known inhibitor as a positive control. |
| Inconsistent results in cellular assays | 1. Cell passage number: High passage number can lead to altered cellular responses. 2. Inhibitor precipitation: this compound may precipitate in the culture medium at high concentrations. 3. Variability in cell stimulation: Inconsistent timing or concentration of the stimulant (e.g., LPS). | 1. Use cells with a low passage number and maintain consistent cell culture practices. 2. Visually inspect the culture medium for any signs of precipitation. If observed, reduce the final concentration of the inhibitor. Ensure the final DMSO concentration is low (typically <0.5%). 3. Standardize the stimulation protocol, ensuring consistent timing and concentration of the stimulant across all experiments. |
| Unexpected cell toxicity | 1. Off-target effects: this compound also inhibits TAK1, which can affect cell survival pathways. 2. High inhibitor concentration: The concentration used may be too high for the specific cell line. 3. Solvent toxicity: High concentrations of DMSO can be toxic to cells. | 1. Consider the potential role of TAK1 inhibition in the observed toxicity. If possible, use a more selective TAK1 inhibitor as a control. 2. Perform a dose-response experiment to determine the optimal non-toxic concentration range for your cell line. 3. Ensure the final DMSO concentration in the culture medium is at a non-toxic level (e.g., ≤0.1%). |
| No effect on downstream signaling (e.g., p-IRAK1) | 1. Insufficient stimulation: The concentration or duration of the stimulant may not be sufficient to activate the pathway. 2. Timing of analysis: The peak of phosphorylation may have been missed. 3. Antibody issues: The primary antibody may not be specific or sensitive enough. | 1. Optimize the concentration and duration of the stimulant to achieve robust pathway activation. 2. Perform a time-course experiment to determine the optimal time point for analyzing the phosphorylation of the target protein. 3. Validate the primary antibody using positive and negative controls. Ensure you are using the recommended antibody dilution and blocking buffer. |
Visualizations
Caption: IRAK4 Signaling Pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for studying the effects of this compound.
References
- 1. Oral IRAK4 inhibitor BAY-1834845 prevents acute respiratory distress syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Targeting IRAK4 for Degradation with PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis, evaluation and optimization of potent IRAK4 inhibitors alleviating production of inflammatory cytokines in LPS-induced SIRS model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
best practices for storing and handling Irak4-IN-22
Welcome to the technical support center for Irak4-IN-22, a potent and selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). This guide is designed for researchers, scientists, and drug development professionals to provide best practices for storage and handling, troubleshooting assistance for common experimental issues, and answers to frequently asked questions.
Best Practices for Storage and Handling
Proper storage and handling of this compound are crucial for maintaining its stability and ensuring the reproducibility of your experimental results.
Storage Conditions:
This compound is supplied as a solid and should be stored under specific conditions to prevent degradation.[1]
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent | -80°C | 6 months |
| -20°C | 1 month |
Stock Solution Preparation:
It is recommended to prepare a concentrated stock solution of this compound in a suitable solvent.
-
Solvent Selection: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.[1]
-
Solubility: this compound has a solubility of 100 mg/mL in DMSO at 25°C.[1]
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Add the appropriate volume of fresh, anhydrous DMSO to the vial to achieve the desired stock concentration. To ensure complete dissolution, vortex the solution or use an ultrasonic bath.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.
-
Handling Precautions:
-
Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling this compound.
-
Handle the compound in a well-ventilated area.
-
Avoid inhalation of dust or contact with skin and eyes. In case of contact, wash the affected area thoroughly with water.
Troubleshooting Guides
This section addresses common issues that may arise during experiments using this compound and provides potential solutions.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Compound Precipitation in Cell Culture Media | - The final concentration of DMSO in the media is too high.- The compound has limited solubility in aqueous solutions. | - Ensure the final DMSO concentration in your cell culture media does not exceed 0.5%. It is advisable to test the tolerance of your specific cell line to DMSO.- Prepare intermediate dilutions of the stock solution in cell culture media before adding it to the final culture volume.- If precipitation persists, consider using a different formulation or delivery method, if available. |
| Inconsistent or Unexpected Experimental Results | - Compound degradation due to improper storage or handling.- Inaccurate pipetting of the compound.- Off-target effects of the inhibitor.- Cell line variability or passage number. | - Verify that the compound has been stored correctly and that stock solutions have not been subjected to multiple freeze-thaw cycles.- Use calibrated pipettes and ensure accurate dilutions are made.- this compound has been shown to also inhibit TAK1 with an IC50 of 17 nM.[2] Consider this off-target effect when interpreting your data. Run appropriate controls, such as using a structurally different IRAK4 inhibitor or an inactive control compound.- Maintain consistent cell culture practices, including using cells within a specific passage number range. |
| Low Potency or Lack of Inhibition | - Inactive compound.- Suboptimal assay conditions.- Incorrect concentration of the compound used. | - Confirm the activity of your compound by testing it in a validated positive control experiment.- Optimize assay parameters such as incubation time, cell density, and substrate concentration.- Double-check all calculations for dilutions and final concentrations. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound?
A1: The recommended solvent for preparing stock solutions of this compound is dimethyl sulfoxide (DMSO).[1]
Q2: What are the storage conditions for this compound stock solutions?
A2: For long-term storage, it is recommended to store stock solutions of this compound at -80°C for up to 6 months. For short-term storage, -20°C for up to 1 month is acceptable.[2] To minimize degradation, it is best to prepare single-use aliquots.
Q3: What is the known off-target activity of this compound?
A3: this compound has been shown to inhibit Transforming Growth Factor-β-Activated Kinase 1 (TAK1) with an IC50 value of 17 nM.[2] Researchers should consider this when designing experiments and interpreting results.
Q4: Can I use this compound in animal studies?
A4: Yes, this compound is orally active and has been used in in vivo studies.[2] For in vivo experiments, it is crucial to determine the appropriate vehicle and formulation for administration.
Q5: How can I be sure my this compound is active?
A5: It is good practice to validate the activity of a new batch of any inhibitor. This can be done by performing a dose-response experiment in a well-established cellular assay where IRAK4 inhibition is known to produce a measurable effect, such as the inhibition of cytokine production (e.g., IL-6 or TNF-α) in response to a TLR agonist like LPS.
Experimental Protocols
Protocol 1: Inhibition of IL-6 Production in A549 Cells
This protocol describes a cell-based assay to measure the inhibitory effect of this compound on IL-1β-induced IL-6 production in the A549 human lung carcinoma cell line.
Materials:
-
A549 cells
-
Cell culture medium (e.g., F-12K Medium with 10% FBS)
-
This compound
-
Recombinant human IL-1β
-
Human IL-6 ELISA kit
-
96-well cell culture plates
-
DMSO (cell culture grade)
Procedure:
-
Cell Seeding: Seed A549 cells in a 96-well plate at a density of 2 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare a serial dilution of this compound in cell culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control (DMSO).
-
Pre-incubate the cells with the compound for 1 hour at 37°C.
-
-
Cell Stimulation:
-
Prepare a solution of recombinant human IL-1β in cell culture medium at a final concentration of 1 ng/mL.
-
Add 10 µL of the IL-1β solution to each well (except for the unstimulated control wells).
-
Incubate the plate for 24 hours at 37°C.
-
-
Measurement of IL-6:
-
After the incubation period, centrifuge the plate to pellet any cells.
-
Carefully collect the supernatant from each well.
-
Measure the concentration of IL-6 in the supernatants using a human IL-6 ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of IL-6 production for each concentration of this compound compared to the vehicle-treated, IL-1β-stimulated control.
-
Plot the percentage of inhibition against the log concentration of this compound to determine the IC50 value.
-
Visualizations
IRAK4 Signaling Pathway
Caption: IRAK4 signaling cascade initiated by TLR/IL-1R activation, leading to inflammatory gene expression, and the inhibitory action of this compound.
Experimental Workflow for Cellular Assay
Caption: A typical experimental workflow for evaluating the inhibitory activity of this compound in a cell-based cytokine release assay.
References
Validation & Comparative
A Comparative Analysis of IRAK4 Inhibitors: A Guide for Researchers
Introduction to IRAK4 and its Inhibition
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that plays a central role in the innate immune response.[1][2] It functions as a key component of the Myddosome signaling complex, which is activated by Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs). Upon activation, IRAK4 initiates a signaling cascade that leads to the production of pro-inflammatory cytokines and chemokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). Dysregulation of the IRAK4 signaling pathway is implicated in a variety of inflammatory and autoimmune diseases, as well as certain cancers, making it an attractive therapeutic target.
This guide provides a comparative overview of Irak4-IN-22 and other prominent IRAK4 inhibitors, including PF-06650833 (Zimlovisertib), Emavusertib (CA-4948), and BAY 1834845 (Zabedosertib). The information presented is intended to assist researchers, scientists, and drug development professionals in evaluating these compounds for their research needs.
Quantitative Comparison of IRAK4 Inhibitors
The following tables summarize the available quantitative data for this compound and its comparators, focusing on in vitro potency, kinase selectivity, and pharmacokinetic properties.
In Vitro Potency
| Compound | IRAK4 IC50 (nM) | Cellular Assay IC50 (nM) | Cell Line/Assay Conditions |
| This compound | 3 | 100 (IL-23 production) | Not specified |
| PF-06650833 (Zimlovisertib) | 0.2 | 2.4 (LPS-induced TNF-α) | Human PBMCs |
| Emavusertib (CA-4948) | 30 | <250 (TLR-stimulated TNF-α, IL-1β, IL-6, IL-8) | THP-1 cells |
| BAY 1834845 (Zabedosertib) | 3.55 | 2300 (LPS-induced TNF-α) | THP-1 cells |
Kinase Selectivity
| Compound | Off-Target Kinases Inhibited (>70% at 200 nM) | Fold Selectivity (IRAK1 vs IRAK4) | Notes |
| This compound | TAK1 (IC50 = 17 nM) | Not Available | Limited public data on broad kinase screening. |
| PF-06650833 (Zimlovisertib) | IRAK1, MNK2, LRRK2, CLK4, CK1γ1[3] | >500-fold more selective for IRAK4 over IRAK1[4] | Assessed against a panel of 278 kinases.[3] |
| Emavusertib (CA-4948) | FLT3 | >500-fold more selective for IRAK4 over IRAK1[4] | Also a potent inhibitor of FMS-like Tyrosine Kinase 3 (FLT3).[4] |
| BAY 1834845 (Zabedosertib) | FLT3 | Not Available | Described as having a good selectivity profile.[5] |
Pharmacokinetic Properties
| Compound | Oral Bioavailability (F%) | Half-life (t1/2) | Cmax | Tmax | Species |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| PF-06650833 (Zimlovisertib) | Low to moderate[5] | ~25-31 hours (in humans)[6] | Dose-dependent | ~2 hours (IR), ~4 hours (MR) (in humans)[6] | Rat, Dog, Monkey, Human |
| Emavusertib (CA-4948) | Data Not Available | Data Not Available | Dose-dependent (in humans)[7] | 0.5-4.0 hours (in humans)[7] | Human |
| BAY 1834845 (Zabedosertib) | 55% | 1.6 hours | Data Not Available | Data Not Available | Rat |
Signaling Pathway and Experimental Workflow Diagrams
To visualize the biological context and experimental procedures, the following diagrams are provided in Graphviz DOT language.
IRAK4 Signaling Pathway
Caption: Simplified IRAK4 signaling pathway upon TLR/IL-1R activation and the point of intervention by various IRAK4 inhibitors.
General Experimental Workflow for Kinase Inhibitor Profiling
Caption: A generalized workflow for determining the in vitro potency (IC50) of kinase inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and comparison of experimental findings. Below are outlines of common protocols used in the characterization of IRAK4 inhibitors.
IRAK4 Kinase Assay (Biochemical IC50 Determination)
This protocol is a generalized procedure for determining the half-maximal inhibitory concentration (IC50) of a compound against the IRAK4 enzyme. Specific conditions such as buffer composition, enzyme and substrate concentrations, and incubation times may vary.
Materials:
-
Recombinant human IRAK4 enzyme
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)[8]
-
ATP solution
-
Peptide substrate (e.g., Myelin Basic Protein (MBP))[9]
-
Test compounds (serially diluted)
-
ADP-Glo™ Kinase Assay kit (or similar detection system)[8]
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
Reaction Setup: In a 384-well plate, add the test compound, recombinant IRAK4 enzyme, and the substrate.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP. The final reaction volume is typically 5-10 µL.
-
Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).[8]
-
Detection: Stop the reaction and detect the amount of ADP produced using a detection reagent such as ADP-Glo™. This involves a two-step process: first, depleting the remaining ATP, and second, converting the generated ADP to ATP, which is then measured via a luciferase-based reaction.[8]
-
Data Analysis: Measure the luminescence using a microplate reader. The signal is proportional to the amount of ADP produced and thus the kinase activity. Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Kinase Selectivity Profiling
Kinase selectivity is a critical parameter to assess the potential for off-target effects. This is often evaluated by screening the inhibitor against a large panel of kinases.
Procedure:
-
Panel Selection: A broad panel of purified, active kinases is used (e.g., the Invitrogen KinaseScreener panel or the Promega Kinase Selectivity Profiling Systems).[10][11]
-
Assay Conditions: The inhibitor is typically tested at a fixed concentration (e.g., 1 µM) against all kinases in the panel. The assay for each kinase is performed under its optimized conditions, including the appropriate substrate and ATP concentration (often at or near the Km for ATP).
-
Execution: The kinase reactions are performed as described in the biochemical IC50 assay protocol.
-
Data Analysis: The percentage of inhibition for each kinase at the tested compound concentration is calculated relative to a vehicle control (e.g., DMSO). The results are often presented as a "kinome tree" map or a bar graph to visualize the selectivity profile. For hits that show significant inhibition, follow-up IC50 determinations are performed.
In Vivo Efficacy in a Lipopolysaccharide (LPS)-Induced Cytokine Release Model
This in vivo model is commonly used to assess the anti-inflammatory activity of IRAK4 inhibitors.
Materials:
-
Mice (e.g., BALB/c)
-
Test compound formulated for oral administration
-
Lipopolysaccharide (LPS) from E. coli
-
Vehicle control
-
ELISA kits for measuring cytokines (e.g., TNF-α, IL-6)
Procedure:
-
Animal Dosing: Administer the test compound or vehicle control to the mice via oral gavage at various doses.
-
LPS Challenge: After a specified pre-treatment time (e.g., 1-2 hours), challenge the mice with an intraperitoneal injection of LPS to induce a systemic inflammatory response.
-
Blood Collection: At a time point corresponding to the peak of cytokine production (e.g., 1-2 hours post-LPS challenge), collect blood samples from the mice.
-
Cytokine Measurement: Prepare serum from the blood samples and measure the concentrations of pro-inflammatory cytokines such as TNF-α and IL-6 using specific ELISA kits.
-
Data Analysis: Compare the cytokine levels in the compound-treated groups to the vehicle-treated group to determine the dose-dependent inhibitory effect of the compound.
Conclusion
The landscape of IRAK4 inhibitors is rapidly evolving, with several promising candidates in preclinical and clinical development. This compound demonstrates potent inhibition of IRAK4 in biochemical assays. However, for a comprehensive evaluation, more extensive data on its kinase selectivity profile and in vivo pharmacology are needed. In comparison, clinical candidates such as PF-06650833 (Zimlovisertib), Emavusertib (CA-4948), and BAY 1834845 (Zabedosertib) have been more extensively characterized, with published data on their selectivity, pharmacokinetics, and clinical activity.[2][7][12] The choice of an appropriate IRAK4 inhibitor for research purposes will depend on the specific experimental needs, including the desired potency, selectivity, and suitability for in vitro versus in vivo studies. This guide provides a foundational comparison to aid in this selection process.
References
- 1. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Discovery of IRAK4 Inhibitors BAY1834845 (Zabedosertib) and BAY1830839 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of PF-06650833, a Novel, Potentially First-in-Class Inhibitor of Interleukin-1 Receptor Associated Kinase-4 (IRAK-4) in Healthy Subjects - ACR Meeting Abstracts [acrabstracts.org]
- 7. IRAK-4 inhibition: emavusertib for the treatment of lymphoid and myeloid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. promega.com [promega.com]
- 9. bellbrooklabs.com [bellbrooklabs.com]
- 10. Kinase Selectivity Profiling System: General Panel Protocol [promega.jp]
- 11. worldwide.promega.com [worldwide.promega.com]
- 12. Safety, tolerability, pharmacokinetics, and pharmacodynamics of PF-06650833, a selective interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitor, in single and multiple ascending dose randomized phase 1 studies in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating IRAK4 Kinase Inhibition: A Comparative Look at Irak4-IN-22
For Researchers, Scientists, and Drug Development Professionals
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a master regulator in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1R). As a key mediator of the innate immune response, its dysregulation is implicated in a variety of inflammatory and autoimmune diseases, as well as certain cancers. This central role makes IRAK4 an attractive therapeutic target for small molecule inhibitors. This guide provides a comparative overview of the validation of Irak4-IN-22, an IRAK4 inhibitor, alongside other prominent inhibitors, and details the experimental protocols required to assess their efficacy.
Comparative Efficacy of IRAK4 Inhibitors
The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which measures the concentration of the inhibitor required to reduce the kinase's activity by 50%. A lower IC50 value indicates greater potency. The efficacy of an inhibitor can be assessed in direct biochemical assays using purified enzymes or in more complex cell-based assays that measure downstream functional outcomes.
Below is a comparison of reported IC50 values for this compound and other notable IRAK4 inhibitors.
| Compound Name | Assay Type | Target | IC50 (nM) |
| This compound | Biochemical | IRAK4 | 3[1][2][3][4] |
| Biochemical | TAK1 | 17[1][2][3][4] | |
| Cellular (IL-23 production) | - | 100[1][2][3] | |
| PF-06650833 (Zimlovisertib) | Biochemical | IRAK4 | 0.2[5][6][7] |
| Cellular (PBMC TNFα release) | - | 2.4[5][8] | |
| BAY-1834845 (Zabedosertib) | Biochemical | IRAK4 | 3.4 - 3.55[9][10][11][12][13][14] |
| Cellular (LPS-induced TNFα) | - | 2300[15] | |
| CA-4948 (Emavusertib) | Biochemical | IRAK4 | 57[16] |
| Cellular (TLR-stimulated Cytokine Release) | - | <250[17] |
Key Experimental Protocols
Validating the inhibitory effect of a compound like this compound requires a multi-step approach, beginning with direct enzyme inhibition and progressing to cellular functional assays.
Biochemical Kinase Activity Assay (Luminescent ADP Detection)
This in vitro assay directly measures the ability of an inhibitor to block the kinase activity of purified, recombinant IRAK4. The ADP-Glo™ Kinase Assay is a common method that quantifies the amount of ADP produced during the kinase reaction.
Principle: The assay is performed in two steps. First, the IRAK4 kinase reaction occurs, where IRAK4 phosphorylates a substrate using ATP, producing ADP. After the reaction, the remaining ATP is depleted. In the second step, the ADP produced is converted back to ATP, which is then used by a luciferase to generate a luminescent signal. The intensity of the light is directly proportional to the amount of ADP produced and thus to the IRAK4 activity.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare 1X Kinase Assay Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT).
-
Dilute the test inhibitor (e.g., this compound) to the desired concentrations in the assay buffer. A 10-point serial dilution is common. The final DMSO concentration should not exceed 1%.
-
Prepare the substrate solution by diluting a suitable substrate (e.g., Myelin Basic Protein, MBP) and ATP in the assay buffer.
-
-
Assay Plate Setup (384-well plate):
-
Add 2.5 µL of the diluted test inhibitor or vehicle (for positive and negative controls) to the appropriate wells.
-
Add 2.5 µL of the purified recombinant IRAK4 enzyme solution to the "Test Inhibitor" and "Positive Control" wells. For the "Blank" or negative control wells, add 2.5 µL of assay buffer instead.
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to all wells.
-
-
Reaction and Detection:
-
Incubate the plate at 30°C for 45-60 minutes.
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase/luciferin.
-
Incubate for another 30 minutes at room temperature to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the "Blank" reading from all other measurements.
-
Calculate the percent inhibition for each inhibitor concentration relative to the "Positive Control" (uninhibited enzyme).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cellular Target Engagement Assay (TNFα Secretion in PBMCs)
This assay validates the inhibitor's activity in a physiologically relevant context by measuring the inhibition of a downstream signaling event (cytokine production) in primary human cells.
Principle: Human Peripheral Blood Mononuclear Cells (PBMCs) are stimulated with a TLR agonist (e.g., R848, which activates TLR7/8) to induce the IRAK4 signaling cascade, leading to the production and secretion of inflammatory cytokines like Tumor Necrosis Factor-alpha (TNFα). The cells are pre-treated with the IRAK4 inhibitor, and its efficacy is determined by measuring the reduction in TNFα levels in the cell culture supernatant via ELISA.
Detailed Protocol:
-
Cell Preparation:
-
Isolate PBMCs from fresh human whole blood using Ficoll-Paque density gradient centrifugation.
-
Wash the cells and resuspend them in complete RPMI-1640 medium.
-
Plate the cells in a 96-well culture plate at a density of ~2 x 10^5 cells per well.
-
-
Inhibitor Treatment and Stimulation:
-
Prepare serial dilutions of the IRAK4 inhibitor (e.g., this compound) in culture medium.
-
Add the diluted inhibitor to the cells and pre-incubate for 1 hour at 37°C in a CO2 incubator.
-
Prepare a stock solution of a TLR agonist, such as R848.
-
Add the TLR agonist to the wells to stimulate the cells (final concentration ~1 µM). Include unstimulated and vehicle-only controls.
-
-
Incubation and Sample Collection:
-
Incubate the plate for 18-24 hours at 37°C.
-
After incubation, centrifuge the plate to pellet the cells.
-
Carefully collect the culture supernatant from each well for analysis.
-
-
TNFα Quantification (ELISA):
-
Quantify the concentration of TNFα in the collected supernatants using a commercial Human TNFα ELISA kit, following the manufacturer's instructions.
-
Briefly, this involves adding the supernatants to an antibody-coated plate, followed by incubation with a detection antibody and a substrate solution to produce a colorimetric signal.
-
Measure the absorbance using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using recombinant TNFα.
-
Calculate the TNFα concentration in each sample based on the standard curve.
-
Determine the percent inhibition of TNFα production for each inhibitor concentration compared to the stimulated vehicle control.
-
Plot the data and calculate the cellular IC50 value.
-
Visualizations: Pathways and Workflows
IRAK4 Signaling Pathway
The following diagram illustrates the central role of IRAK4 in the Toll-like receptor (TLR) and IL-1 receptor (IL-1R) signaling cascade. Upon ligand binding, the receptor recruits the adaptor protein MyD88, which in turn recruits IRAK4. This initiates the formation of the "Myddosome" complex, leading to the phosphorylation of IRAK1/2 and subsequent activation of downstream pathways like NF-κB and MAPKs, ultimately resulting in the transcription of inflammatory genes.
Caption: IRAK4 signaling pathway and point of inhibition.
Experimental Workflow: Biochemical Kinase Assay
The diagram below outlines the sequential steps involved in a typical in vitro kinase inhibition assay, from reagent preparation to data analysis for determining the IC50 value of a test compound.
Caption: Workflow for a biochemical IRAK4 inhibition assay.
Logical Flow for Inhibitor Validation
The validation of a kinase inhibitor is a hierarchical process. It starts with confirming direct biochemical potency, moves to verifying on-target effects in a cellular environment, and ideally progresses to assessing efficacy and safety in preclinical in vivo models.
Caption: Logical progression for validating an IRAK4 inhibitor.
References
- 1. abmole.com [abmole.com]
- 2. This compound - Immunomart [immunomart.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. invivochem.net [invivochem.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. The Interleukin‐1 Receptor–Associated Kinase 4 Inhibitor PF‐06650833 Blocks Inflammation in Preclinical Models of Rheumatic Disease and in Humans Enrolled in a Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Zabedosertib (BAY1834845) | IRAK4 inhibitor | Probechem Biochemicals [probechem.com]
- 11. abmole.com [abmole.com]
- 12. Zabedosertib | BAY 1834845 | IRAK4 Inhibitor | AmBeed-信号通路专用抑制剂 [ambeed.cn]
- 13. researchgate.net [researchgate.net]
- 14. Oral IRAK4 inhibitor BAY-1834845 prevents acute respiratory distress syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. medchemexpress.com [medchemexpress.com]
- 17. selleckchem.com [selleckchem.com]
Comparative Analysis of IRAK4 Inhibitors: Irak4-IN-22 vs. IRAK4-IN-27 (Compound 22)
For Researchers, Scientists, and Drug Development Professionals
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a master regulator in the innate immune signaling pathways. It plays a pivotal role downstream of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs), making it a significant therapeutic target for a range of inflammatory and autoimmune diseases, as well as certain cancers. This guide provides a comparative analysis of two notable IRAK4 inhibitors, Irak4-IN-22 and IRAK4-IN-27 (also known as Compound 22), summarizing their performance based on available experimental data and outlining the methodologies for their evaluation.
Data Presentation: Quantitative Comparison
The following table summarizes the key quantitative data for this compound and IRAK4-IN-27. It is important to note that the data presented is compiled from various sources and may not have been generated under identical experimental conditions. Therefore, direct comparison should be approached with caution.
| Parameter | This compound | IRAK4-IN-27 (Compound 22) |
| Biochemical IC50 (IRAK4) | 3 nM | 8.7 nM |
| Cellular Activity (OCI-LY10; MYD88 L265P DLBCL cell line) | Not explicitly stated | IC50 = 0.248 μM (antiproliferative) |
| Cellular Activity (U2932; MYD88 WT cell line) | Not explicitly stated | IC50 = 1.251 μM (antiproliferative) |
| Cellular Activity (GM00637; MYD88 WT cell line) | Not explicitly stated | IC50 = 1.520 μM (antiproliferative) |
| Other Kinase Inhibition | TAK1 IC50 = 17 nM | Data not available |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of results. Below are generalized protocols for assays commonly used to characterize IRAK4 inhibitors.
Biochemical Kinase Inhibition Assay (IC50 Determination)
A common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase is the ADP-Glo™ Kinase Assay .
Objective: To measure the enzymatic activity of IRAK4 in the presence of varying concentrations of an inhibitor to determine its potency.
Principle: This assay quantifies the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to the kinase activity.
Materials:
-
Recombinant human IRAK4 enzyme
-
IRAK4 substrate (e.g., myelin basic protein)
-
ATP
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
Test compounds (this compound or IRAK4-IN-27) serially diluted in DMSO
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
96-well or 384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a reaction plate, add the kinase buffer, IRAK4 enzyme, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cellular Antiproliferative Assay
To assess the effect of the inhibitors on cell viability and proliferation, a standard method like the MTS or CellTiter-Glo® Luminescent Cell Viability Assay can be used.
Objective: To determine the concentration of the inhibitor that reduces cell proliferation by 50% (GI50 or IC50).
Materials:
-
Cancer cell lines (e.g., OCI-LY10, U2932, GM00637)
-
Complete cell culture medium
-
Test compounds (this compound or IRAK4-IN-27)
-
MTS reagent or CellTiter-Glo® Reagent
-
96-well plates
-
Spectrophotometer or luminometer
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compounds and a vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add the MTS reagent or CellTiter-Glo® Reagent to each well according to the manufacturer's instructions.
-
Incubate for a short period (1-4 hours for MTS, 10 minutes for CellTiter-Glo®).
-
Measure the absorbance (for MTS) or luminescence (for CellTiter-Glo®).
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.
Visualizations
IRAK4 Signaling Pathway
The following diagram illustrates the central role of IRAK4 in the TLR/IL-1R signaling cascade, leading to the activation of downstream inflammatory responses.
Caption: IRAK4-mediated TLR/IL-1R signaling pathway.
Experimental Workflow for IC50 Determination
The following diagram outlines a typical workflow for determining the IC50 value of an IRAK4 inhibitor using a biochemical assay.
Caption: Workflow for biochemical IC50 determination.
Cross-Validation of Pharmacological and Genetic Inhibition of IRAK4: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two key experimental approaches for studying the function of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4): pharmacological inhibition using the potent small molecule inhibitor Irak4-IN-22 and genetic knockdown via RNA interference (RNAi). Understanding the concordance and potential discrepancies between these methods is crucial for validating experimental findings and advancing drug discovery programs targeting the IRAK4 signaling pathway.
Introduction to IRAK4 and its Inhibition
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical serine/threonine kinase that plays a central role in the innate immune system.[1] It functions as a master regulator downstream of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs), initiating a signaling cascade that leads to the activation of transcription factors such as NF-κB and AP-1, and the subsequent production of pro-inflammatory cytokines.[1] Dysregulation of the IRAK4 pathway is implicated in a variety of inflammatory and autoimmune diseases, as well as certain cancers, making it an attractive therapeutic target.
This compound is a potent and selective inhibitor of IRAK4, with a reported IC50 of 3 nM.[2][3][4] It offers a rapid and reversible means to probe the consequences of IRAK4 kinase activity inhibition.
Genetic knockdown of IRAK4, typically achieved using small interfering RNA (siRNA) or short hairpin RNA (shRNA), provides a highly specific method to reduce the total cellular protein level of IRAK4. This approach allows for the study of the effects of IRAK4 depletion, encompassing both its kinase-dependent and potential kinase-independent (scaffolding) functions.
This guide will cross-validate the results obtained from these two distinct methodologies, focusing on their effects on downstream signaling events and cytokine production, primarily in the context of the human monocytic THP-1 cell line, a widely used model for studying innate immune responses.
Comparative Data on IRAK4 Inhibition and Knockdown
The following tables summarize the quantitative effects of both pharmacological inhibition and genetic knockdown of IRAK4 on key cellular responses.
Table 1: Effect of IRAK4 Inhibition/Knockdown on Cytokine Production
| Method | Cell Line | Stimulus | Cytokine Measured | Observed Effect | Reference |
| This compound (as IRAK4 inhibitor) | THP-1 | E. coli LPS | TNF-α | Partial impairment of production | [4] |
| This compound (as IRAK4 inhibitor) | THP-1 | E. coli LPS | IL-12p40 | Partial impairment of production | [4] |
| IRAK1/4 Inhibitor | THP-1 | Oxidized LDL | IL-1β | Attenuated production | [3] |
| IRAK4 siRNA | THP-1 | Oxidized LDL | IL-1β | Attenuated production | [3] |
| IRAK4 Knockdown | Microglial cells | - | Pro-inflammatory cytokines | Significantly decreased production | [5] |
Table 2: Effect of IRAK4 Inhibition/Knockdown on Downstream Signaling Pathways
| Method | Cell Line | Stimulus | Pathway/Molecule Assessed | Observed Effect | Reference |
| This compound (as IRAK4 inhibitor) | THP-1 | E. coli LPS | Phospho-p65 (NF-κB) | Partial impairment of phosphorylation | [4] |
| This compound (as IRAK4 inhibitor) | THP-1 | E. coli LPS | Phospho-ERK1/2 (MAPK) | Partial impairment of phosphorylation | [4] |
| This compound (as IRAK4 inhibitor) | THP-1 | E. coli LPS | Phospho-JNK (MAPK) | Partial impairment of phosphorylation | [4] |
| IRAK1/4 Inhibitor | THP-1 | LPS | Mal degradation | Attenuated degradation | [2] |
| IRAK1 and IRAK4 siRNA | THP-1 | LPS | Mal degradation | Blocked degradation | [2] |
| IRAK4 Knockdown | - | - | IRAK1 phosphorylation | Reduced phosphorylation | [2] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided.
Detailed Experimental Protocols
IRAK4 Genetic Knockdown using siRNA in THP-1 Cells
This protocol is a general guideline for siRNA transfection in THP-1 cells. Optimization may be required.
-
Cell Seeding:
-
Seed 2 x 10^5 THP-1 cells per well in a 6-well plate in 2 ml of antibiotic-free normal growth medium supplemented with FBS.
-
Incubate at 37°C in a CO2 incubator until cells are 60-80% confluent (typically 18-24 hours).
-
-
siRNA-Transfection Reagent Complex Formation:
-
Solution A: For each transfection, dilute 20-80 pmols of IRAK4 siRNA duplex into 100 µl of siRNA Transfection Medium.
-
Solution B: For each transfection, dilute 2-8 µl of siRNA Transfection Reagent into 100 µl of siRNA Transfection Medium.
-
Add Solution A to Solution B and mix gently by pipetting. Incubate the mixture for 15-45 minutes at room temperature.
-
-
Transfection:
-
Wash the cells once with 2 ml of siRNA Transfection Medium.
-
Aspirate the medium and add the siRNA-transfection reagent complex drop-wise to the cells.
-
Incubate the cells for 5-7 hours at 37°C in a CO2 incubator.
-
Add 1 ml of normal growth medium containing 2x FBS and antibiotics and incubate for an additional 18-24 hours.
-
-
Post-Transfection Analysis:
-
After 48-72 hours post-transfection, cells can be stimulated and harvested for analysis of IRAK4 knockdown efficiency by Western blot and for downstream functional assays.
-
Western Blot for IRAK4 and Phosphorylated Proteins
-
Cell Lysis:
-
Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Sonicate or vortex briefly and clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins on a 10% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for IRAK4, phospho-p65, phospho-ERK, or a loading control (e.g., β-actin, GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Cytokine ELISA
-
Plate Coating:
-
Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., TNF-α, IL-1β) overnight at 4°C.
-
-
Blocking:
-
Wash the plate and block with a suitable blocking buffer for 1-2 hours at room temperature.
-
-
Sample and Standard Incubation:
-
Wash the plate and add cell culture supernatants and a serial dilution of the recombinant cytokine standard to the wells.
-
Incubate for 2 hours at room temperature.
-
-
Detection Antibody Incubation:
-
Wash the plate and add a biotinylated detection antibody.
-
Incubate for 1 hour at room temperature.
-
-
Streptavidin-HRP Incubation:
-
Wash the plate and add streptavidin-HRP.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Substrate Development and Measurement:
-
Wash the plate and add a TMB substrate solution.
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.
-
Conclusion
The data presented in this guide demonstrate a strong correlation between the effects of the pharmacological inhibitor this compound and genetic knockdown of IRAK4. Both approaches lead to a significant reduction in the activation of downstream signaling pathways, including NF-κB and MAPK, and a subsequent decrease in the production of pro-inflammatory cytokines.
The use of a potent chemical probe like this compound allows for the acute and reversible inhibition of IRAK4's kinase activity, providing insights into the immediate consequences of blocking this enzymatic function. Genetic knockdown, on the other hand, offers a highly specific method to deplete the entire IRAK4 protein, validating the on-target effects of the inhibitor and addressing the role of the IRAK4 scaffold. The concordance of results from these two orthogonal methods provides a robust cross-validation of IRAK4's critical role in inflammatory signaling. Researchers can confidently utilize both approaches in a complementary fashion to thoroughly investigate the multifaceted functions of IRAK4 in health and disease.
References
- 1. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IRAK1 and IRAK4 Promote Phosphorylation, Ubiquitination, and Degradation of MyD88 Adaptor-like (Mal) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
In Vivo Validation of IRAK4 Inhibition: A Comparative Analysis of Therapeutic Potential
The Interleukin-1 receptor-associated kinase 4 (IRAK4) has emerged as a critical mediator in innate immune and inflammatory signaling pathways. As a key upstream kinase in the Toll-like receptor (TLR) and IL-1 receptor (IL-1R) signaling cascades, IRAK4 represents a compelling therapeutic target for a multitude of inflammatory and autoimmune diseases, as well as certain cancers. This guide provides a comparative overview of the in vivo validation of the therapeutic potential of IRAK4 inhibitors, with a focus on preclinical data that supports their advancement into clinical development. While specific in vivo data for a compound designated "Irak4-IN-22" is not publicly available, we will utilize data from representative IRAK4 inhibitors to illustrate the validation process.
The Central Role of IRAK4 in Inflammatory Signaling
IRAK4 is a serine/threonine kinase that plays an indispensable role in the activation of downstream signaling molecules, leading to the production of pro-inflammatory cytokines and chemokines.[1][2][3] Upon activation of TLRs or IL-1Rs, IRAK4 is recruited to the receptor complex and, through its kinase activity, initiates a signaling cascade that results in the activation of transcription factors such as NF-κB and AP-1. These transcription factors then drive the expression of genes involved in inflammation, including TNF-α, IL-6, and IL-1β.[4] Given this central role, inhibition of IRAK4 kinase activity is a promising strategy to broadly dampen inflammatory responses.
In Vivo Models for Assessing IRAK4 Inhibitor Efficacy
The therapeutic potential of IRAK4 inhibitors is typically evaluated in various preclinical animal models that recapitulate key aspects of human inflammatory diseases. Common models include:
-
Lipopolysaccharide (LPS)-induced systemic inflammation: LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of TLR4. Administration of LPS to rodents induces a robust systemic inflammatory response characterized by the release of pro-inflammatory cytokines. This model is frequently used to assess the ability of IRAK4 inhibitors to suppress this cytokine storm.[4]
-
Collagen-induced arthritis (CIA): The CIA model is a widely used preclinical model for rheumatoid arthritis. In this model, immunization with type II collagen leads to the development of an autoimmune inflammatory arthritis that shares many pathological features with the human disease.[4]
-
Antigen-induced arthritis (AIA) and Serum transfer-induced arthritis (K/BxN): These are other well-established mouse models of arthritis used to evaluate the efficacy of anti-inflammatory agents.[5]
-
Lupus models: Murine models of systemic lupus erythematosus (SLE), such as the BXSB/Yaa mouse model, are employed to investigate the role of IRAK4 in autoimmunity and the potential of its inhibitors to ameliorate disease manifestations.[6]
Comparative In Vivo Efficacy of IRAK4 Inhibitors
While in vivo data for a specific "this compound" is unavailable, we can compare the performance of other well-characterized IRAK4 inhibitors to understand the landscape of their therapeutic potential. Here, we present a summary of preclinical data for two representative IRAK4 inhibitors, CA-4948 and PF-06650833.
| Inhibitor | Animal Model | Dosage | Key Findings | Reference |
| CA-4948 | Collagen-Induced Arthritis (Mouse) | Not specified | Significantly reduced clinical arthritis scores. | [4] |
| LPS-Induced Cytokine Release (Mouse) | Not specified | Reduced TNF-α levels by 72% and IL-6 levels by 35%. | [4] | |
| PF-06650833 | Collagen-Induced Arthritis (Mouse) | Not specified | Demonstrated efficacy in reducing arthritis symptoms. | [4] |
| Compound 22 | MYD88 L265P DLBCL Cell Line Xenograft (in vivo potential implied) | Not specified | High antiproliferative activity in vitro, suggesting potential for in vivo studies in lymphoma models. | [7] |
| KT-474 (PROTAC Degrader) | LPS-Induced Acute Inflammation (Mouse) | Not specified | Potently degrades IRAK4 and inhibits LPS/R848-driven IL-6 production. | [8] |
Note: Specific dosages and detailed quantitative comparisons are often limited in publicly available preclinical data.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of in vivo studies. Below are generalized protocols for key experiments cited in the evaluation of IRAK4 inhibitors.
Lipopolysaccharide (LPS)-Induced Cytokine Release Model
-
Animal Model: Typically, male or female mice of a specific strain (e.g., C57BL/6) are used.
-
Acclimatization: Animals are acclimatized to the facility for a minimum of one week before the experiment.
-
Inhibitor Administration: The IRAK4 inhibitor or vehicle control is administered to the animals, typically via oral gavage, at a predetermined time before LPS challenge.
-
LPS Challenge: A solution of LPS in sterile saline is injected intraperitoneally to induce a systemic inflammatory response.
-
Sample Collection: At a specified time point after LPS administration (e.g., 1-2 hours), blood samples are collected.
-
Cytokine Analysis: Serum or plasma is prepared from the blood samples, and the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) are quantified using methods such as ELISA or multiplex bead assays.
Collagen-Induced Arthritis (CIA) Model
-
Animal Model: DBA/1 mice are commonly used as they are susceptible to CIA.
-
Immunization: Mice are immunized with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA) via intradermal injection at the base of the tail.
-
Booster Immunization: A booster injection of type II collagen in Incomplete Freund's Adjuvant (IFA) is given 21 days after the primary immunization.
-
Disease Monitoring: The development and severity of arthritis are monitored by scoring the clinical signs of inflammation (e.g., redness, swelling) in the paws.
-
Inhibitor Treatment: Once arthritis is established, mice are treated daily with the IRAK4 inhibitor or vehicle control via oral gavage for a specified duration (e.g., 20 days).[4]
-
Efficacy Assessment: The primary endpoint is the reduction in the clinical arthritis score. Other assessments may include histological analysis of the joints for inflammation and damage, and measurement of inflammatory biomarkers.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental designs, the following diagrams are provided.
References
- 1. Recent Progress in the Molecular Recognition and Therapeutic Importance of Interleukin-1 Receptor-Associated Kinase 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IRAK4 - Wikipedia [en.wikipedia.org]
- 3. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. curis.com [curis.com]
- 5. researchgate.net [researchgate.net]
- 6. Deficiency in Interleukin-1 receptor-associated kinase (IRAK) 4 activity attenuates manifestations of murine Lupus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. sygnaturediscovery.com [sygnaturediscovery.com]
A Comparative Guide to IRAK4 Inhibition in Cancer Cell Lines: Efficacy of Emavusertib (CA-4948)
Disclaimer: Initial searches for "Irak4-IN-22" did not yield publicly available data regarding its efficacy in cancer cell lines. The primary characterization of this compound relates to its potential in autoimmune disease models. Therefore, this guide focuses on a well-documented and clinically relevant IRAK4 inhibitor, Emavusertib (CA-4948) , to provide a representative comparison of the therapeutic potential of this drug class in oncology.
Emavusertib is an orally bioavailable, potent, and selective small-molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[1] It also exhibits inhibitory activity against the FMS-like Tyrosine Kinase 3 (FLT3), making it a dual-target agent of significant interest for various hematologic malignancies.[2] This guide provides an objective comparison of Emavusertib's performance across different cancer cell lines, supported by experimental data and detailed protocols.
Mechanism of Action: Targeting the Myddosome Signaling Pathway
Emavusertib functions by blocking the kinase activity of IRAK4, a critical upstream kinase in the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathways.[3][4] In many B-cell lymphomas and myeloid malignancies, activating mutations in the adaptor protein MYD88 (e.g., MYD88-L265P) or spliceosome genes (e.g., U2AF1, SF3B1) lead to the constitutive assembly of a signaling complex called the Myddosome.[4][5] This complex hyperactivates IRAK4, which in turn phosphorylates downstream targets, leading to the activation of the NF-κB and MAPK signaling cascades.[1][4] These pathways promote cancer cell proliferation, survival, and the secretion of pro-inflammatory cytokines. Emavusertib's inhibition of IRAK4 effectively shuts down this oncogenic signaling.[1]
Data Presentation: Efficacy of Emavusertib
The efficacy of Emavusertib varies across different cancer cell lines, with particular sensitivity noted in those harboring MYD88 mutations.
Table 1: Anti-Proliferative Activity of Emavusertib in Cancer Cell Lines
This table summarizes the half-maximal inhibitory concentration (IC50) for cell viability/proliferation following a 72-hour treatment with single-agent Emavusertib.
| Cell Line | Cancer Type | Key Mutation(s) | IC50 (µM) | Citation(s) |
| Karpas1718 | Marginal Zone Lymphoma (MZL) | MYD88-L265P | 3.72 | [3] |
| A20 | Murine Lymphoma | Not Specified | 2.45 | [6] |
| B16F10 | Murine Melanoma | Not Specified | 0.55 | [6] |
| JeKo-1 | Mantle Cell Lymphoma (MCL) | Not Specified | >10 | [7] |
| MAVER-1 | Mantle Cell Lymphoma (MCL) | Not Specified | >10 | [7] |
| Mino | Mantle Cell Lymphoma (MCL) | Not Specified | >10 | [7] |
| GRANTA-519 | Mantle Cell Lymphoma (MCL) | Not Specified | >10 | [7] |
| REC-1 | Mantle Cell Lymphoma (MCL) | Not Specified | >10 | [7] |
| Z-138 | Mantle Cell Lymphoma (MCL) | Not Specified | >10 | [7] |
| OCI-Ly3 | ABC-DLBCL | MYD88-L265P | Weak | [8] |
| OCI-Ly10 | ABC-DLBCL | MYD88-L265P | Weak | [8] |
Note: "Weak" indicates that studies reported weak to no anti-proliferative effect as a single agent under standard in vitro conditions, consistent with an IC50 >10 µM.
Table 2: Kinase and Pathway Inhibitory Activity of Emavusertib
| Target/Pathway | Assay System | IC50 (nM) | Citation(s) |
| IRAK4 Kinase Activity | Kinase Assay | 57 | [9] |
| Cytokine Release (TNF-α, IL-1β, etc.) | TLR-Stimulated THP-1 Cells | <250 | [9][10] |
Comparison with Alternative Therapies
While Emavusertib shows modest single-agent activity in some cell lines in vitro, its true potential appears to be in combination therapies, where it can synergize with or overcome resistance to other targeted agents.
-
BTK Inhibitors (e.g., Ibrutinib): In lymphoma models, the TLR/IRAK4 pathway can act as a parallel signaling route to the B-cell receptor (BCR)/BTK pathway, both converging on NF-κB.[3][11] Combining Emavusertib with a BTK inhibitor like ibrutinib has been shown to be highly synergistic, leading to a much stronger anti-proliferative and pro-apoptotic response.[3] This combination is effective even in cell lines that have developed resistance to ibrutinib alone.[3]
-
BCL2 Inhibitors (e.g., Venetoclax): In an ABC-DLBCL xenograft model (OCI-Ly10), the combination of Emavusertib with the BCL2 inhibitor venetoclax resulted in tumor regression, a significantly better outcome than the moderate tumor growth inhibition seen with either agent alone.[12] This combination enhanced the downregulation of anti-apoptotic proteins and induced a synergistic increase in apoptosis markers like caspase-3/7.[12]
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability / Anti-Proliferation (MTT Assay)
This assay measures the metabolic activity of cells, which correlates with the number of viable cells.
Methodology:
-
Cell Plating: Cancer cell lines are seeded into 96-well plates at a predetermined optimal density and incubated overnight to allow for attachment.
-
Treatment: The following day, cells are treated with a serial dilution of Emavusertib. A vehicle control (e.g., 0.1% DMSO) is also included.
-
Incubation: Plates are incubated for a 72-hour period.
-
MTT Addition: Following incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Mitochondrial dehydrogenases in living cells convert the water-soluble MTT into an insoluble purple formazan.
-
Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is measured on a microplate spectrophotometer at a wavelength of approximately 570 nm.
-
Analysis: Absorbance values are normalized to the vehicle control, and IC50 values are calculated using non-linear regression analysis.
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay identifies apoptotic cells by detecting the translocation of phosphatidylserine (PS) to the outer cell membrane.
Methodology:
-
Cell Treatment: Cells are treated with Emavusertib at a chosen concentration (e.g., 10 µM) for 72 hours.
-
Harvesting: Cells are harvested, washed with cold phosphate-buffered saline (PBS), and centrifuged.
-
Resuspension: The cell pellet is resuspended in 1X Annexin V Binding Buffer.
-
Staining: A fluorochrome-conjugated Annexin V (e.g., FITC) and a viability dye like Propidium Iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated for 15-20 minutes at room temperature, protected from light.
-
Analysis: The stained cells are analyzed promptly by flow cytometry. The results allow for the differentiation of four cell populations:
-
Viable: Annexin V-negative and PI-negative.
-
Early Apoptotic: Annexin V-positive and PI-negative.
-
Late Apoptotic/Necrotic: Annexin V-positive and PI-positive.
-
Necrotic: Annexin V-negative and PI-positive.
-
References
- 1. Paper: Preliminary Safety, Efficacy, and Molecular Characterization of Emavusertib (CA-4948) in Relapsed/Refractory Acute Myeloid Leukemia Patients [ash.confex.com]
- 2. onclive.com [onclive.com]
- 3. Targeting IRAK4 with Emavusertib in Lymphoma Models with Secondary Resistance to PI3K and BTK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. MyD88 and Its Inhibitors in Cancer: Prospects and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oral IRAK-4 Inhibitor CA-4948 Is Blood-Brain Barrier Penetrant and Has Single-Agent Activity against CNS Lymphoma and Melanoma Brain Metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. curis.com [curis.com]
- 8. curis.com [curis.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. researchgate.net [researchgate.net]
- 12. curis.com [curis.com]
A Head-to-Head Comparison of the Investigational IRAK4 Inhibitor, Irak4-IN-22, with Standard-of-Care Treatments for Inflammatory Diseases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of the novel Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitor, Irak4-IN-22, against current standard-of-care treatments for rheumatoid arthritis and plaque psoriasis. This analysis is based on publicly available preclinical data and aims to offer an objective evaluation of its potential therapeutic profile.
Introduction to this compound and its Mechanism of Action
This compound is an orally active, potent, and selective small molecule inhibitor of IRAK4.[1] IRAK4 is a critical serine/threonine kinase that plays a central role in the signaling pathways of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1R). These pathways are key drivers of the innate immune response, and their dysregulation is implicated in a variety of autoimmune and inflammatory diseases. By inhibiting IRAK4, this compound aims to block the downstream activation of pro-inflammatory transcription factors, such as NF-κB, thereby reducing the production of key inflammatory cytokines like Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-23 (IL-23).[1]
Signaling Pathway of IRAK4
The binding of a ligand (e.g., IL-1 or a pathogen-associated molecular pattern) to its respective receptor (IL-1R or TLR) triggers the recruitment of the adaptor protein MyD88. This leads to the formation of the "Myddosome" complex, where IRAK4 is brought into close proximity with and phosphorylates IRAK1. Activated IRAK1 then interacts with TRAF6, initiating a signaling cascade that culminates in the activation of NF-κB and MAP kinases, leading to the transcription of pro-inflammatory genes.
Caption: Simplified IRAK4 signaling pathway and the inhibitory action of this compound.
Head-to-Head Comparison: this compound vs. Standard-of-Care
This section compares the biochemical potency and cellular activity of this compound with established treatments for rheumatoid arthritis and plaque psoriasis.
For Rheumatoid Arthritis
The current standard-of-care for rheumatoid arthritis typically begins with conventional synthetic disease-modifying antirheumatic drugs (csDMARDs), with methotrexate being the cornerstone of first-line therapy. For patients with an inadequate response, treatment escalates to biologic DMARDs (bDMARDs), such as TNF-α inhibitors (e.g., adalimumab, etanercept), or targeted synthetic DMARDs (tsDMARDs), like Janus kinase (JAK) inhibitors (e.g., tofacitinib).
Table 1: Biochemical and Cellular Activity Comparison - Rheumatoid Arthritis
| Compound/Drug | Target(s) | Biochemical Potency (IC50) | Cellular Activity (IC50) |
| This compound | IRAK4 , TAK1 | IRAK4: 3 nM [1], TAK1: 17 nM[1] | IL-6 Inhibition (HUVEC): 0.11 µM [1], MIP-1β Inhibition (Human Whole Blood): 0.51 µM [1] |
| Tofacitinib | JAK1, JAK2, JAK3 | JAK1: 1 nM, JAK2: 20 nM, JAK3: 5 nM | IL-6 Inhibition (Human T-cells): ~50 nM |
| Adalimumab | TNF-α | Binds to TNF-α (Kd ~5 pM) | TNF-α Neutralization (L929 cells): ~0.1 ng/mL |
| Etanercept | TNF-α, TNF-β | Binds to TNF-α and TNF-β | TNF-α Neutralization: ~0.4 ng/mL |
| Methotrexate | DHFR, TYMS, ATIC | DHFR: ~10 nM | Indirectly inhibits pro-inflammatory cytokine production |
Note: Data is compiled from various sources and may not be directly comparable due to different experimental conditions.
For Plaque Psoriasis
Treatment for moderate-to-severe plaque psoriasis often involves systemic therapies, including biologics that target specific cytokines such as TNF-α (adalimumab, etanercept), IL-12/23 (ustekinumab), IL-17 (secukinumab, ixekizumab), or IL-23 alone (guselkumab), and oral small molecules like the phosphodiesterase 4 (PDE4) inhibitor, apremilast.
Table 2: Biochemical and Cellular Activity Comparison - Plaque Psoriasis
| Compound/Drug | Target(s) | Biochemical Potency (IC50) | Cellular Activity (IC50) |
| This compound | IRAK4 , TAK1 | IRAK4: 3 nM [1], TAK1: 17 nM[1] | IL-23 Inhibition (THP-1 cells): 0.10 µM [1] |
| Ustekinumab | IL-12, IL-23 (p40 subunit) | Binds to IL-12/23 | Inhibits IL-12 and IL-23-induced signaling |
| Secukinumab | IL-17A | Binds to IL-17A | Inhibits IL-17A-induced cytokine release |
| Ixekizumab | IL-17A | Binds to IL-17A | Inhibits IL-17A-induced inflammatory responses |
| Guselkumab | IL-23 (p19 subunit) | Binds to IL-23 | Inhibits IL-23-mediated signaling |
| Apremilast | PDE4 | PDE4: ~74 nM | Inhibits TNF-α production from human synoviocytes: ~100 nM |
Note: Data is compiled from various sources and may not be directly comparable due to different experimental conditions.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and comparison of results. Below are representative protocols for assays relevant to the evaluation of this compound and standard-of-care treatments.
IRAK4 Kinase Assay (Biochemical)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of IRAK4.
Caption: Workflow for a typical IRAK4 biochemical kinase assay.
Protocol:
-
Reagents: Recombinant human IRAK4 enzyme, kinase buffer (e.g., Tris-HCl, MgCl₂, DTT), ATP, and a suitable substrate (e.g., myelin basic protein).
-
Procedure:
-
Dispense the kinase buffer into a 96-well plate.
-
Add serial dilutions of the test compound (e.g., this compound).
-
Add the IRAK4 enzyme to each well and incubate briefly.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Detect the amount of phosphorylated substrate using a suitable method, such as a phosphospecific antibody in an ELISA format or a luminescence-based assay that measures ATP consumption.
-
-
Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
Cellular IL-6 Inhibition Assay
This assay assesses the ability of a compound to inhibit the production of the pro-inflammatory cytokine IL-6 in a cellular context.
Protocol:
-
Cell Line: Human umbilical vein endothelial cells (HUVEC) or another relevant cell line (e.g., THP-1 monocytes).
-
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with serial dilutions of the test compound for a specified time (e.g., 1 hour).
-
Stimulate the cells with a pro-inflammatory agent (e.g., IL-1β or lipopolysaccharide [LPS]) to induce IL-6 production.
-
Incubate the plate for a further period (e.g., 24 hours).
-
Collect the cell culture supernatant.
-
Quantify the concentration of IL-6 in the supernatant using an ELISA kit.
-
-
Data Analysis: Calculate the percentage of IL-6 inhibition at each compound concentration and determine the IC50 value.
In Vivo Murine Model of Collagen-Induced Arthritis (CIA)
The CIA model is a widely used preclinical model for rheumatoid arthritis that shares many pathological features with the human disease.
Caption: A typical experimental workflow for the mouse collagen-induced arthritis model.
Protocol:
-
Animals: DBA/1 mice are commonly used as they are highly susceptible to CIA.
-
Procedure:
-
Day 0: Emulsify type II collagen (e.g., bovine or chicken) in Complete Freund's Adjuvant (CFA) and administer an intradermal injection at the base of the tail.
-
Day 21: Administer a booster injection of type II collagen emulsified in Incomplete Freund's Adjuvant (IFA).
-
Treatment: Begin daily oral gavage or other appropriate administration of the test compound (e.g., this compound) or vehicle control, typically starting around the time of the booster injection.
-
Monitoring: Monitor the mice regularly for the onset and severity of arthritis. Clinical signs are typically scored based on erythema and swelling of the paws.
-
Endpoint Analysis: At the end of the study, collect paws for histopathological analysis to assess inflammation, cartilage damage, and bone erosion.
-
-
Data Analysis: Compare the arthritis scores and histopathological findings between the treatment and control groups to evaluate the efficacy of the compound.
Concluding Remarks
This compound demonstrates potent and selective inhibition of IRAK4 in biochemical assays and effectively reduces the production of key pro-inflammatory cytokines in cellular models. Its mechanism of action, targeting a central node in innate immune signaling, presents a compelling rationale for its potential therapeutic use in a range of inflammatory diseases.
A direct comparison with standard-of-care treatments highlights its potential, particularly in targeting upstream inflammatory pathways. However, it is crucial to acknowledge that the available data for this compound is preclinical. Further investigation, including comprehensive head-to-head in vivo studies and, ultimately, clinical trials, will be necessary to fully elucidate its therapeutic index and position it within the existing treatment landscape for diseases like rheumatoid arthritis and plaque psoriasis. The detailed experimental protocols provided herein offer a framework for such future comparative evaluations.
References
Safety Operating Guide
Essential Guide to the Safe Disposal of Irak4-IN-22
For researchers and laboratory professionals engaged in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This document provides detailed procedural guidance for the safe disposal of Irak4-IN-22, a potent and selective IRAK4 inhibitor. Adherence to these protocols is essential to mitigate risks to personnel and the environment.
Pre-Disposal and Handling Precautions
Before commencing any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. The SDS provides comprehensive information on the hazards, handling, and emergency measures related to the compound.
Personal Protective Equipment (PPE): All personnel handling this compound waste must wear appropriate PPE, including:
-
Safety goggles with side-shields
-
Chemical-resistant gloves
-
Impervious clothing, such as a lab coat
-
A suitable respirator if dust or aerosols may be generated
Ensure a safety shower and eye wash station are readily accessible.[1]
Handling: Avoid inhalation, and contact with eyes and skin.[1] Do not eat, drink, or smoke in areas where this compound is handled or stored.[1] Wash hands thoroughly after handling.[1]
Waste Classification and Segregation
This compound waste must be classified as hazardous chemical waste. It is crucial to segregate this waste from other laboratory waste streams to prevent unintended chemical reactions and ensure proper disposal.
Incompatible Materials: Keep this compound waste separate from strong acids/alkalis and strong oxidizing/reducing agents.[1]
Waste Streams: Do not mix hazardous chemical waste with radioactive or infectious waste.[2] Follow your institution's specific guidelines for segregating different categories of chemical waste. For instance, many laboratories collect halogenated and non-halogenated solvent wastes in separate containers.[3]
Disposal Procedures for this compound
The primary method for the disposal of this compound is through your institution's Environmental Health and Safety (EHS) or equivalent hazardous waste management program.[4]
Step-by-Step Disposal Protocol:
-
Container Selection: Use a designated, compatible, and properly sealed container for collecting this compound waste. Plastic containers are often preferred over glass to minimize the risk of breakage.[4] The container must be in good condition and not leaking.
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste."[4] The label should include:
-
The full chemical name: "this compound" (avoid abbreviations).[4]
-
The quantity of the waste. For mixtures, list all chemical components.[4]
-
The date of waste generation.[4]
-
The place of origin (e.g., department, room number).[4]
-
The name and contact information of the Principal Investigator.[4]
-
Appropriate hazard pictograms.[4]
-
-
Storage: Store the sealed and labeled waste container in a designated, well-ventilated, and secure area away from general laboratory traffic. Ensure that incompatible wastes are physically separated.[3]
-
Waste Pickup: Contact your institution's EHS office to arrange for the collection of the hazardous waste.[4][5] Do not dispose of this compound down the drain or in regular trash.[4] The disposal of chemicals via the sanitary sewer is generally not permitted without explicit written approval from EHS.[4]
Disposal of Empty Containers:
Empty containers that held this compound may still contain chemical residues and should be handled with care.
-
Rinsing: Triple rinse the empty container with a suitable solvent.[3][5]
-
Rinsate Collection: The first rinsate must be collected and disposed of as hazardous waste.[2][5] Subsequent rinses may be permissible for drain disposal, but this should be confirmed with your institution's EHS guidelines.[2]
-
Container Disposal: After thorough rinsing, deface or remove the original chemical label and dispose of the container as regular trash or according to your institution's specific procedures for decontaminated labware.[5]
Spill Management
In the event of a spill, collect the spillage and dispose of the contaminated materials as hazardous waste.[1] Ensure the cleanup is conducted in a safe manner, keeping the product away from drains, water courses, or the soil.[1]
Disposal Workflow for this compound
The following diagram illustrates the procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. IRAK4-IN-4|1850276-58-2|MSDS [dcchemicals.com]
- 2. olseh.iisc.ac.in [olseh.iisc.ac.in]
- 3. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 5. vumc.org [vumc.org]
Essential Safety and Handling of Irak4-IN-22: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of potent compounds like Irak4-IN-22 is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.
This compound is a potent and selective inhibitor of Interleukin-1 receptor-associated kinase 4 (IRAK4).[1][2] As with any potent, biologically active compound, proper personal protective equipment (PPE) and handling procedures are critical to minimize exposure and ensure the safety of laboratory personnel. While a specific, detailed Safety Data Sheet (SDS) for this compound is not publicly available, information from a structurally similar compound, Irak4-IN-4, and general guidelines for handling potent kinase inhibitors provide a strong basis for safe operational procedures.[3]
Personal Protective Equipment (PPE)
A comprehensive approach to PPE is the first line of defense against accidental exposure. The following table summarizes the recommended PPE for handling this compound powder and solutions.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles with side shields. | Protects eyes from splashes of solutions or airborne powder. |
| Hand Protection | Two pairs of chemotherapy-rated nitrile gloves. | Provides a robust barrier against skin contact. Double-gloving is recommended for handling highly potent compounds. |
| Body Protection | A disposable, back-closing, solid-front gown with tight-fitting cuffs. Consider a chemical-resistant apron for larger quantities. | Prevents contamination of personal clothing and skin. The back-closing design offers enhanced protection against frontal spills. |
| Respiratory Protection | A NIOSH-approved N95 or higher-level respirator. For tasks with a higher risk of aerosolization, a powered air-purifying respirator (PAPR) should be considered. | Minimizes the risk of inhaling fine powder particles, which can be a primary route of exposure for potent compounds. |
| Foot Protection | Closed-toe shoes. | Protects feet from spills and falling objects. |
Operational Procedures for Safe Handling
Adherence to strict operational protocols is crucial when working with potent compounds. The following step-by-step guidance outlines the safe handling of this compound from receipt to disposal.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store this compound in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[3]
-
Recommended storage for the powder is at -20°C.[3]
-
Stock solutions should be stored at -80°C for up to 6 months or -20°C for up to 1 month.[1]
2. Preparation of Stock Solutions:
-
All handling of the powdered form of this compound should be conducted within a certified chemical fume hood or a containment glove box to prevent inhalation of the powder.
-
Before weighing, ensure the balance is placed on a stable surface inside the containment area.
-
Use dedicated spatulas and weighing papers.
-
Slowly add the desired solvent (e.g., DMSO) to the powder to minimize aerosolization.
-
Cap the vial securely and vortex until the compound is fully dissolved.
3. Experimental Use:
-
When working with solutions of this compound, always wear the recommended PPE.
-
Conduct all experimental procedures within a chemical fume hood.
-
Avoid direct contact with the skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[4]
-
Do not eat, drink, or smoke in the laboratory area where the compound is being handled.[3]
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and accidental exposure.
-
Solid Waste: All disposable materials that have come into contact with this compound, including gloves, weighing papers, and pipette tips, should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused or waste solutions of this compound should be collected in a designated, sealed, and labeled hazardous waste container. Do not pour down the drain.
-
Decontamination: All non-disposable equipment, such as spatulas and glassware, should be decontaminated by washing with an appropriate solvent (e.g., ethanol) followed by a thorough rinse with soap and water. The initial solvent rinse should be collected as hazardous waste.
-
Final Disposal: All hazardous waste must be disposed of through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention.[4]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4]
-
Inhalation: Move the affected individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]
-
Spill: For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal. For larger spills, evacuate the area and contact your institution's EHS office.
By adhering to these safety protocols, researchers can confidently and safely handle this compound, fostering a secure and productive research environment.
Visualizing the Safe Handling Workflow
To further clarify the procedural steps for handling this compound, the following diagram illustrates the logical workflow from receiving the compound to its final disposal.
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
